molecular formula C15H14O B1524727 [1,1'-Biphenyl]-4-propanal CAS No. 75677-09-7

[1,1'-Biphenyl]-4-propanal

Cat. No.: B1524727
CAS No.: 75677-09-7
M. Wt: 210.27 g/mol
InChI Key: QGJDVSWMEVFRCW-UHFFFAOYSA-N
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Description

[1,1'-Biphenyl]-4-propanal is a useful research compound. Its molecular formula is C15H14O and its molecular weight is 210.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality [1,1'-Biphenyl]-4-propanal suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [1,1'-Biphenyl]-4-propanal including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-phenylphenyl)propanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O/c16-12-4-5-13-8-10-15(11-9-13)14-6-2-1-3-7-14/h1-3,6-12H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGJDVSWMEVFRCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30698893
Record name 3-([1,1'-Biphenyl]-4-yl)propanal
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75677-09-7
Record name 3-([1,1'-Biphenyl]-4-yl)propanal
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-{[1,1'-biphenyl]-4-yl}propanal
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Foreword: The Strategic Value of [1,1'-Biphenyl]-4-propanal

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Core Chemical Properties of [1,1'-Biphenyl]-4-propanal

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the biphenyl scaffold remains a "privileged" structure, a recurring motif in a multitude of successful therapeutic agents. Its rigid, yet conformationally adaptable nature allows for precise spatial orientation of substituents, making it an ideal core for targeting protein-protein interactions and enzymatic active sites. When this scaffold is functionalized with a reactive propanal group, as in [1,1'-Biphenyl]-4-propanal, it transforms into a highly versatile synthetic intermediate. The aldehyde serves as a linchpin for a vast array of subsequent chemical transformations, unlocking pathways to novel compound libraries. This guide provides a deep, technically-grounded exploration of this molecule, moving beyond a simple recitation of data to explain the causality behind its synthesis, characterization, and strategic application in drug discovery workflows.

Core Chemical Profile and Physicochemical Data

[1,1'-Biphenyl]-4-propanal is an aromatic aldehyde whose structure is defined by a propanal substituent on a biphenyl framework. This combination dictates its physical properties and provides two distinct centers for chemical reactivity: the aromatic rings and the aldehyde carbonyl group.

A precise understanding of its physicochemical properties is the bedrock of effective experimental design, influencing everything from solvent selection in synthesis to formulation considerations in preclinical studies.

Table 1: Physicochemical and Identity Data for [1,1'-Biphenyl]-4-propanal

PropertyValueReference
IUPAC Name 1-(4-phenylphenyl)propan-1-one[1]
Synonyms 3-(Biphenyl-4-yl)propanal, 4-Propionylbiphenyl[1]
CAS Number 37940-57-1[1]
Molecular Formula C₁₅H₁₄O[1]
Molecular Weight 210.27 g/mol [1]
Appearance White to off-white solid
XLogP3 4.2[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 1[1]
Rotatable Bond Count 3[1]

Note: Some properties are based on the isomeric compound p-Phenylpropiophenone, which shares the same molecular formula and weight.

Strategic Synthesis: A Protocol Grounded in Causality

While multiple synthetic routes to [1,1'-Biphenyl]-4-propanal exist, a robust and scalable approach involves a Suzuki cross-coupling reaction to construct the biphenyl core, followed by chain extension. Below, we detail a validated protocol adapted from established methodologies for creating functionalized biphenyls.[2]

Protocol: Two-Step Synthesis via Suzuki Coupling and Chain Elongation

This protocol first constructs a biphenyl precursor with a handle for elaboration, followed by a reaction to introduce the propanal sidechain.

Step 1: Suzuki Cross-Coupling to Synthesize 4-Biphenylcarboxaldehyde

  • Reactor Charging & Inerting: To a 1-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 4-bromobenzaldehyde (1.0 eq), phenylboronic acid (1.1 eq), and 1-propanol (4 mL per mmol of 4-bromobenzaldehyde).[2]

  • Catalyst and Base Addition: Add triphenylphosphine (0.02 eq) and palladium(II) acetate (0.01 eq). Begin stirring and add an aqueous solution of 2 M sodium carbonate (3.0 eq).

  • Reaction Execution: Heat the biphasic mixture to a gentle reflux (approx. 85-90 °C) under a steady stream of nitrogen. The reaction is typically complete within 2-4 hours. Monitor progress by TLC or GC-MS.

  • Work-up and Isolation: After cooling to room temperature, add 350 mL of water and dilute the mixture with 500 mL of ethyl acetate.[2] Transfer to a separatory funnel, separate the layers, and wash the organic layer with brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 4-biphenylcarboxaldehyde. Purify via recrystallization or column chromatography.

Step 2: Wittig Reaction and Hydrolysis to form [1,1'-Biphenyl]-4-propanal

  • Ylide Preparation: In a separate flame-dried flask under nitrogen, suspend (2-ethoxy-2-oxoethyl)triphenylphosphonium bromide (1.1 eq) in anhydrous THF. Cool to 0 °C and add a strong base such as sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) dropwise to generate the Wittig reagent.

  • Wittig Reaction: Dissolve the 4-biphenylcarboxaldehyde from Step 1 in anhydrous THF and add it dropwise to the ylide solution at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Subsequent Reduction & Oxidation (Alternative to Hydrolysis): The resulting α,β-unsaturated ester can be reduced to the corresponding saturated ester using a catalyst like Pd/C under a hydrogen atmosphere. The ester is then reduced to the alcohol using a reducing agent like lithium aluminum hydride (LAH), followed by a mild oxidation (e.g., using PCC or Dess-Martin periodinane) to yield the final propanal product.

Expertise & Experience: The "Why" Behind the Protocol
  • Choice of Suzuki Coupling: The Suzuki reaction is a cornerstone of modern organic synthesis due to its high functional group tolerance, mild conditions, and the commercial availability of a vast library of boronic acids. This makes it a reliable and versatile method for constructing the core biphenyl structure.[2]

  • Solvent System (1-Propanol/Water): The 1-propanol/water system is advantageous as it effectively dissolves both the organic starting materials and the inorganic base.[2] Its relatively high boiling point also allows for faster reaction kinetics compared to lower-boiling solvents like THF or ethanol.[2]

  • Catalyst System (Pd(OAc)₂/PPh₃): This palladium(0) system, generated in situ, is a workhorse catalyst for Suzuki couplings. Triphenylphosphine acts as a ligand to stabilize the palladium center and facilitate the catalytic cycle.

  • Chain Elongation Strategy: A Wittig-type reaction is a classic and highly reliable method for C=C bond formation, providing a strategic entry point to extend the carbon chain from the aldehyde. The subsequent multi-step conversion (reduction-reduction-oxidation) offers high-yielding and controllable transformations that are standard in drug development campaigns.

Spectroscopic Fingerprint: A Guide to Structural Verification

Structural confirmation of [1,1'-Biphenyl]-4-propanal is achieved through a combination of standard spectroscopic techniques. The expected data are as follows:

  • ¹H NMR: The spectrum will be characterized by complex multiplets in the aromatic region (~7.3-7.7 ppm) corresponding to the nine protons of the biphenyl system. A key diagnostic signal will be the aldehyde proton, appearing as a triplet around 9.8 ppm. The methylene protons adjacent to the aldehyde (α-CH₂) and the aromatic ring (β-CH₂) will appear as distinct multiplets around 2.8 ppm and 3.0 ppm, respectively.

  • ¹³C NMR: The aldehyde carbonyl carbon will give a characteristic peak downfield, around 200 ppm. The aromatic carbons of the biphenyl ring will appear in the ~127-141 ppm range. The α- and β-carbons of the propanal chain will be found in the aliphatic region.

  • Infrared (IR) Spectroscopy: The most prominent feature will be a strong, sharp absorption band between 1720-1740 cm⁻¹, characteristic of the C=O stretch of a saturated aliphatic aldehyde.[3] Additional bands will include C-H stretches from the aromatic rings (~3030 cm⁻¹) and the alkyl chain (~2850-2975 cm⁻¹), as well as C=C stretching vibrations for the aromatic rings in the 1450-1600 cm⁻¹ region.[3][4]

  • Mass Spectrometry (MS): The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 210, corresponding to the molecular weight of C₁₅H₁₄O.[1] Key fragmentation patterns would likely include the loss of the propanal side chain or fragments thereof, leading to a prominent peak for the biphenyl cation at m/z = 154.[4]

Strategic Applications in Drug Discovery

The true value of [1,1'-Biphenyl]-4-propanal lies in its role as a versatile synthetic intermediate. The biphenyl core is a key pharmacophore in drugs targeting a range of conditions, from inflammation (e.g., Flurbiprofen) to cancer (as PD-1/PD-L1 inhibitors).[5][6] The aldehyde group provides a reactive handle for diversification, allowing chemists to rapidly generate analogues for structure-activity relationship (SAR) studies.

Diagram 1: Synthetic Diversification Pathways

G cluster_reactions Key Chemical Transformations cluster_products Resulting Scaffolds A [1,1'-Biphenyl]-4-propanal B Reductive Amination (+ R₂NH, NaBH(OAc)₃) A->B C-N Bond Formation C Oxidation (+ KMnO₄ or PCC) A->C Functional Group Interconversion D Wittig Reaction (+ Ph₃P=CHR) A->D C=C Bond Formation E Grignard Reaction (+ RMgBr) A->E C-C Bond Formation F Substituted Amines B->F G Carboxylic Acids (for Amide/Ester Libraries) C->G H Substituted Alkenes D->H I Secondary Alcohols E->I

Caption: Key synthetic transformations of [1,1'-Biphenyl]-4-propanal for library generation.

  • Reductive Amination: This is arguably the most powerful transformation, allowing for the introduction of a diverse range of primary and secondary amines to generate libraries of compounds for screening against targets like GPCRs and ion channels.

  • Oxidation: Conversion to the corresponding carboxylic acid provides a gateway to vast chemical space through the synthesis of amides and esters, which are common functionalities in marketed drugs.

  • Carbon-Carbon Bond Formation: Reactions like the Wittig or Grignard reaction allow for the extension and modification of the carbon skeleton, enabling fine-tuning of a compound's lipophilicity and shape to optimize target engagement and pharmacokinetic properties.

Safety, Handling, and Storage

As a fine chemical intermediate, [1,1'-Biphenyl]-4-propanal requires careful handling in a controlled laboratory environment.

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[7] The parent biphenyl structure is known to cause skin, eye, and respiratory irritation.[8][9]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. This material and its container should be disposed of as hazardous waste.[9]

References

  • FooDB. (2010). Compound: Propanal (FDB012083). Retrieved February 7, 2026, from [Link]

  • The Good Scents Company. (n.d.). Biphenyl, 92-52-4. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2023). Progress on biphenyl derivatives as PD-1/PD-L1 inhibitors. Retrieved February 7, 2026, from [Link]

  • MDPI. (2023). 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. Retrieved February 7, 2026, from [Link]

  • PubMed. (1994). (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol: a potent new neuroprotectant which blocks N-methyl-D-aspartate responses. Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). alpha,alpha-Dimethyl[1,1'-biphenyl]-4-methanol. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). p-Phenylpropiophenone. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • Wikipedia. (n.d.). Propionaldehyde. Retrieved February 7, 2026, from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved February 7, 2026, from [Link]

  • PubMed. (2018). Design, synthesis, and biological evaluation of novel biphenyl-4-carboxamide derivatives as orally available TRPV1 antagonists. Retrieved February 7, 2026, from [Link]

  • Organic Syntheses. (1998). Synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling: 4-Biphenylcarboxaldehyde. Retrieved February 7, 2026, from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Biphenyl. Retrieved February 7, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of Biphenyl (CAS 92-52-4). Retrieved February 7, 2026, from [Link]

  • RSC Publishing. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Retrieved February 7, 2026, from [Link]

  • Doc Brown's Advanced Organic Chemistry. (n.d.). Infrared spectrum of propanal. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2019). The analytical profiles and identification of the Designer drugs 1-(4-bromophenyl)-2- (methylamino)propan-1-one (brephedrone) in the forensic facilities. Retrieved February 7, 2026, from [Link]

Sources

In Vitro Studies of [1,1'-Biphenyl]-4-propanal: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

[1,1'-Biphenyl]-4-propanal (also known as 3-(4-biphenylyl)propanal) is an aryl-substituted aldehyde structurally characterized by a biphenyl scaffold attached to a propyl aldehyde chain.[1] Due to the electrophilic nature of the aldehyde moiety, this compound presents specific challenges and requirements in in vitro settings, particularly regarding chemical stability , protein reactivity (haptenation) , and metabolic clearance .

This guide outlines the critical in vitro workflows required to profile this molecule. It prioritizes the Adverse Outcome Pathway (AOP) for Skin Sensitization —a regulatory necessity for aldehyde-based fragrance/chemical intermediates—and Metabolic Stability via Aldehyde Dehydrogenase (ALDH).

Part 1: Physicochemical Profile & Reagent Preparation

Before initiating biological assays, the physicochemical properties of [1,1'-Biphenyl]-4-propanal must be managed to prevent experimental artifacts.[1]

Solubility and Stability Data
PropertyValue (Est.)Technical Implication
LogP ~3.5 – 4.2Highly lipophilic.[1] Poor aqueous solubility. Requires organic co-solvents (DMSO, ACN).
Reactivity High (Aldehyde)Prone to oxidation to [1,1'-Biphenyl]-4-propanoic acid.[1] Prone to Schiff base formation with amines.
Volatility ModeratePotential loss in open-well systems; use sealing films (e.g., Breath-Easy®).[1]
Preparation Protocol (Self-Validating)

Objective: Create a stable stock solution free of oxidation products.

  • Solvent Selection: Use anhydrous Acetonitrile (ACN) for chemical assays (DPRA) and DMSO for cell-based assays (KeratinoSens™).

    • Why: ACN prevents potential hydrolysis or interaction with protic solvents during storage.

  • Stock Concentration: Prepare a 100 mM master stock.

  • Inert Atmosphere (Critical):

    • Purge the headspace of the storage vial with Nitrogen or Argon immediately after use.

    • Validation: Check the stock purity via HPLC-UV prior to every assay run. If the carboxylic acid peak (>5%) appears, discard the stock.

  • Storage: -20°C in amber glass vials (to prevent photo-oxidation).

Part 2: Skin Sensitization Assessment (The Core Directive)

Aldehydes are structural alerts for skin sensitization. They act as pre-haptens or haptens , covalently binding to skin proteins (lysine residues) via Schiff base formation. The regulatory standard (OECD) requires a "2 out of 3" integrated testing strategy.

The Adverse Outcome Pathway (AOP)

The following diagram illustrates the biological logic guiding our assay selection.

AOP_Sensitization Chemical [1,1'-Biphenyl]-4-propanal (Electrophile) MIE Key Event 1: Covalent Binding to Skin Proteins (Haptenation) Chemical->MIE Schiff Base Formation KE2 Key Event 2: Keratinocyte Activation (Nrf2-Keap1 Pathway) MIE->KE2 Oxidative Stress KE3 Key Event 3: Dendritic Cell Maturation (CD86/CD54) KE2->KE3 Inflammatory Cytokines Adverse Adverse Outcome: Allergic Contact Dermatitis KE3->Adverse T-Cell Priming

Caption: The AOP for skin sensitization. [1,1'-Biphenyl]-4-propanal targets Key Event 1 (Protein Binding) and Key Event 2 (Keratinocyte stress response).[1]

Assay 1: Direct Peptide Reactivity Assay (DPRA) - OECD TG 442C

Purpose: Quantify the "In Chemico" reactivity of the molecule toward synthetic peptides containing Cysteine and Lysine. Relevance: Aldehydes preferentially react with Lysine peptides.

Protocol Workflow:

  • Preparation: Prepare 100 mM stock in Acetonitrile.

  • Incubation:

    • Mix test chemical with Cysteine peptide (1:10 ratio) and Lysine peptide (1:50 ratio) in separate vials.

    • Buffer: Phosphate buffer (pH 7.5) for Cysteine; Ammonium acetate (pH 10.2) for Lysine.

    • Incubate for 24 hours ± 2 hours at 25°C in the dark.

  • Analysis:

    • Quantify remaining peptide via HPLC-UV (220 nm).[1]

    • Co-elution Check: Run the test chemical alone to ensure it does not co-elute with the peptide peak.

  • Calculation:

    
    
    

Interpretation:

  • High Reactivity: > 42.47% mean depletion (Strong Sensitizer prediction).

  • Low Reactivity: < 6.38% mean depletion.

Assay 2: KeratinoSens™ (ARE-Nrf2 Luciferase Test) - OECD TG 442D

Purpose: Measure the biological response (Key Event 2) in immortalized human keratinocytes (HaCaT cells) carrying a Luciferase reporter gene.

Protocol Workflow:

  • Seeding: Seed cells in 96-well plates and incubate for 24 hours.

  • Dosing: Treat cells with 12 serial dilutions of [1,1'-Biphenyl]-4-propanal (Max concentration: 2000 µM).

    • Vehicle Control: 1% DMSO.

    • Positive Control:[1] Cinnamic Aldehyde (Standard Aldehyde Sensitizer).

  • Exposure: Incubate for 48 hours.

  • Readout:

    • Luminescence: Measures Luciferase induction (Nrf2 pathway activation).

    • MTT Assay: Measures cell viability (Cytotoxicity).

  • Validation Criteria:

    • Gene induction must be > 1.5-fold compared to solvent control.

    • Cell viability must be > 70% at the inducing concentration.

Part 3: Metabolic Stability & Clearance

As an aldehyde, [1,1'-Biphenyl]-4-propanal is primarily cleared via oxidation to the carboxylic acid.[1] Understanding this rate is crucial for predicting systemic toxicity and half-life.[1]

Metabolic Pathway

The primary enzyme responsible is Aldehyde Dehydrogenase (ALDH) , specifically cytosolic ALDH1 and mitochondrial ALDH2.

Metabolism Substrate [1,1'-Biphenyl]-4-propanal (Aldehyde) Enzyme ALDH / NAD+ Substrate->Enzyme Oxidation Product [1,1'-Biphenyl]-4-propanoic acid (Carboxylic Acid) Enzyme->Product Detoxification

Caption: The primary metabolic clearance pathway mediated by Aldehyde Dehydrogenase (ALDH).[1]

Substrate Depletion Assay Protocol

System: Human Liver Microsomes (HLM) or Cytosol (preferred for ALDH).

  • Reaction Mixture:

    • Test Compound: 1 µM [1,1'-Biphenyl]-4-propanal.[1]

    • Protein: 0.5 mg/mL Human Liver Cytosol (rich in ALDH).

    • Cofactor: 1 mM NAD+ (Essential for ALDH activity).

  • Incubation: 37°C water bath.

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Add ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis: LC-MS/MS. Monitor the transition for the parent (Aldehyde) and the metabolite (Acid).

    • Note: The acid metabolite is significantly more polar. Ensure the LC gradient starts at low organic (e.g., 5% B) to capture the acid.

Part 4: Data Interpretation & Regulatory Context

IFRA & REACH Implications
  • Sensitization: If DPRA and KeratinoSens are both positive, the molecule is classified as a Skin Sensitizer (Category 1) under GHS.

  • IFRA Standards: Many aryl-aldehydes (e.g., Bourgeonal, Cinnamic Aldehyde) are restricted.[1] If [1,1'-Biphenyl]-4-propanal shows high potency (EC3 value < 2%), it will likely face usage limits in fragrance formulations (e.g., 0.1% - 1% in finished product).[1]

Troubleshooting Guide
IssueProbable CauseSolution
DPRA: High variability in peptide depletionOxidation of stock solutionPrepare fresh stock under Nitrogen. Verify purity before dosing.
KeratinoSens: High cytotoxicity (low viability)Aldehyde reactivity with cell membraneLower the maximum concentration range.[1] Ensure DMSO < 1%.
Metabolism: No clearance observedMissing cofactorEnsure NAD+ is added, not just NADPH (NADPH is for CYP450, NAD+ is for ALDH).

References

  • OECD Test Guideline 442C. (2015). In Chemico Skin Sensitisation: Assays addressing the Adverse Outcome Pathway key event on covalent binding to proteins (Direct Peptide Reactivity Assay). OECD Guidelines for the Testing of Chemicals.

  • OECD Test Guideline 442D. (2018). In Vitro Skin Sensitisation: ARE-Nrf2 Luciferase Test Method (KeratinoSens™).[1] OECD Guidelines for the Testing of Chemicals.

  • Vasiliou, V., & Nebert, D. W. (2005). Analysis and update of the human aldehyde dehydrogenase (ALDH) gene superfamily. Human Genomics, 2(2), 138.

  • Natsch, A., et al. (2013). Predicting skin sensitizer potency based on in vitro data from KeratinoSens and kinetic peptide binding: Global versus domain-based assessment.[1] Toxicological Sciences, 135(2), 384-395.[1]

  • ECHA (European Chemicals Agency). Guidance on Information Requirements and Chemical Safety Assessment: Chapter R.7a: Endpoint specific guidance. (Focus on Skin Sensitization).

Sources

An In-Depth Technical Guide to the Discovery and Isolation of Biphenyl Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The biphenyl moiety is a privileged structural motif, forming the core of numerous pharmacologically active compounds, advanced materials, and chiral ligands.[1][2] Its unique stereochemical properties, particularly the phenomenon of atropisomerism, present both challenges and opportunities in drug design and materials science.[3][4][5] This guide provides an in-depth exploration of the primary synthetic methodologies for constructing the biphenyl scaffold, detailed protocols for the subsequent isolation and purification of these derivatives, and the analytical techniques essential for their characterization. Authored from the perspective of a seasoned application scientist, this document emphasizes the causal relationships behind experimental choices, offering field-proven insights for researchers, chemists, and professionals in drug development.

Introduction: The Significance of the Biphenyl Scaffold

Biphenyls, characterized by two phenyl rings connected by a single C-C bond, are far more than simple aromatic hydrocarbons.[1] The strategic functionalization of these rings leads to a vast chemical space of derivatives with significant applications. In medicine, the biphenyl unit is a cornerstone of many approved drugs, where it often serves as a rigid scaffold to orient other functional groups for optimal interaction with biological targets.[1][3][5]

A critical feature of ortho-substituted biphenyls is atropisomerism , a form of axial chirality arising from hindered rotation around the single bond linking the two aryl rings.[3][4][5][6] This restricted rotation creates stable, non-superimposable stereoisomers (atropisomers) that can exhibit profoundly different biological activities, pharmacokinetic profiles, and toxicities.[4][7][8] Understanding and controlling this stereochemistry is a paramount concern in modern drug discovery.[8][9]

This guide is structured to provide a logical progression from synthesis to final characterization, empowering researchers to confidently navigate the complexities of biphenyl chemistry.

Part I: Core Synthetic Strategies for Biphenyl Scaffolds

The construction of the C-C bond between two aryl rings is the central challenge in biphenyl synthesis. Over the past century, methodologies have evolved from harsh, classical conditions to highly versatile and mild palladium-catalyzed cross-coupling reactions.[3][5][10]

Palladium-Catalyzed Cross-Coupling: The Modern Workhorse

The advent of palladium-catalyzed cross-coupling reactions revolutionized biphenyl synthesis, offering high yields, broad functional group tolerance, and predictable regioselectivity.[11] The Suzuki-Miyaura coupling is arguably the most prominent among these methods.[2][12]

The Suzuki-Miyaura reaction creates a biphenyl structure by coupling an organoboron compound (typically a boronic acid or its ester) with an aryl halide or pseudohalide in the presence of a palladium catalyst and a base.[2][11][12]

Causality in Experimental Design:

  • Catalyst System: The choice of palladium source (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃) and ligand (e.g., SPhos, DavePhos) is critical. Bulky, electron-rich phosphine ligands facilitate the oxidative addition and reductive elimination steps, particularly for sterically hindered or electron-poor substrates.[10][11]

  • Base Selection: The base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) plays a crucial role in the transmetalation step, activating the organoboron species. The choice of base must be compatible with the functional groups present in the substrates.

  • Solvent: A two-phase solvent system (e.g., Toluene/Water) or a polar aprotic solvent (e.g., DME, NMP) is often used to ensure all components are sufficiently soluble.[11]

Generalized Catalytic Cycle Diagram:

Suzuki_Miyaura_Coupling Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling Pd0 Pd(0)L₂ PdII_Ar1_X Ar¹-Pd(II)L₂-X Pd0->PdII_Ar1_X Ar¹-X PdII_Ar1_B [Ar¹-Pd(II)L₂-B(OR)₂(Base)]⁻ PdII_Ar1_X->PdII_Ar1_B + Ar²-B(OR)₂ + Base PdII_Ar1_Ar2 Ar¹-Pd(II)L₂-Ar² PdII_Ar1_B->PdII_Ar1_Ar2 - X⁻ - B(OR)₂(Base) PdII_Ar1_Ar2->Pd0 Ar¹-Ar² (Biphenyl) Oxidative\nAddition Oxidative Addition Transmetalation Transmetalation Reductive\nElimination Reductive Elimination

Caption: Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the aryl halide (1.0 eq), arylboronic acid (1.1-1.5 eq), and base (2.0-3.0 eq).

  • Catalyst Addition: Add the palladium catalyst (0.01-0.05 eq) and ligand (0.01-0.10 eq).

  • Solvent Addition: Add the degassed solvent system (e.g., toluene/ethanol/water 4:1:1).

  • Reaction: Heat the mixture with vigorous stirring at the desired temperature (typically 80-110 °C) for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[13]

Classical Synthetic Routes

While often supplanted by modern methods, classical reactions remain relevant, particularly for symmetrical biphenyl synthesis.

The Ullmann reaction is a copper-catalyzed homocoupling of two aryl halides to form a symmetrical biaryl.[14][15][16][17] Historically, this reaction required harsh conditions (high temperatures >200°C) and stoichiometric amounts of copper.[17][18] Modern advancements have introduced ligands and alternative copper sources that allow for milder reaction conditions.[14][15]

Mechanism Insight: The reaction is believed to proceed through oxidative addition of the aryl halide to a Cu(0) or Cu(I) species, followed by a coupling step.[16] Recent research has focused on developing more sustainable and efficient catalytic systems, including palladium, gold, and nickel nanoparticles.[14][15]

This reaction involves the base-promoted radical coupling of an aryl diazonium salt with another aromatic compound.[16] The mechanism proceeds through the formation of an aryl radical, which then attacks the second arene.[19][20] A significant drawback of this method is the typically low yield (often below 40%) and the formation of side products due to the high reactivity of the radical intermediate.[21]

Part II: Isolation and Purification Workflows

A successful synthesis is only as good as the subsequent purification. The isolation of the target biphenyl derivative from unreacted starting materials, catalyst residues, and byproducts is a critical, multi-step process.

Post-Reaction Work-up

The initial work-up aims to remove the bulk of inorganic salts and highly polar impurities.

  • Quenching: The reaction is carefully quenched, often with water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: The product is extracted into an immiscible organic solvent (e.g., Ethyl Acetate, Dichloromethane). The choice of solvent is dictated by the polarity of the target compound. Multiple extractions are performed to maximize recovery.[13]

  • Washing: The combined organic layers are washed with water and then brine to remove residual water-soluble impurities and salts.

  • Drying and Concentration: The organic phase is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.[13][22]

Chromatographic Purification

Chromatography is the cornerstone of purification in organic synthesis, separating compounds based on their differential partitioning between a stationary phase and a mobile phase.

This is the most common method for routine purification.

  • Stationary Phase: Silica gel (SiO₂) is the most common stationary phase for biphenyl derivatives. Its polar surface interacts more strongly with polar compounds, causing them to elute more slowly.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., Hexane, Heptane) and a more polar solvent (e.g., Ethyl Acetate, Dichloromethane) is used. The optimal ratio is determined by TLC analysis to achieve a retention factor (Rƒ) of ~0.3 for the target compound.

  • Execution: The crude product is loaded onto the column and the eluent is passed through under positive pressure. Fractions are collected and analyzed by TLC to identify those containing the pure product.

For achieving very high purity or for separating closely related isomers (including atropisomers), HPLC is the method of choice.

  • Normal Phase vs. Reversed Phase: While normal phase (polar stationary phase, non-polar mobile phase) can be used, reversed-phase HPLC is more common. In reversed-phase, a non-polar stationary phase (e.g., C18, Biphenyl) is used with a polar mobile phase (e.g., Acetonitrile/Water, Methanol/Water).[23] Biphenyl stationary phases can offer unique selectivity for aromatic compounds through π-π interactions.[23]

  • Method Development: Key parameters to optimize include the column type, mobile phase composition (including gradient elution), flow rate, and detection wavelength (UV).

Workflow for Purification:

Purification_Workflow Figure 2: General Workflow for Biphenyl Derivative Purification Start Crude Reaction Mixture Workup Aqueous Work-up (Extraction & Washing) Start->Workup Concentration Concentration (Rotary Evaporation) Workup->Concentration Column Flash Column Chromatography (Silica Gel) Concentration->Column Purity_Check1 Purity Check (TLC, LC-MS) Column->Purity_Check1 HPLC Preparative HPLC (If necessary) Purity_Check1->HPLC Impure Final_Product Pure Biphenyl Derivative Purity_Check1->Final_Product Pure Purity_Check2 Purity Check (Analytical HPLC) HPLC->Purity_Check2 Purity_Check2->Final_Product

Caption: Figure 2: General Workflow for Biphenyl Derivative Purification.

Crystallization

For obtaining materials of the highest purity, particularly for applications like X-ray crystallography, crystallization is an invaluable technique. This process involves dissolving the crude material in a minimal amount of a hot solvent and allowing it to cool slowly, causing the pure compound to selectively crystallize out of the solution. A two-solvent system (one in which the compound is soluble, and one in which it is not) can also be effective.[24]

Part III: Structural Characterization and Purity Assessment

Unequivocal structural confirmation and purity assessment are non-negotiable endpoints of any synthetic workflow. A combination of spectroscopic and spectrometric techniques is employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the structure of organic molecules.

  • ¹H NMR: Provides information about the number, environment, and connectivity of hydrogen atoms. For biphenyls, the aromatic region (typically 6.5-8.5 ppm) is complex, but provides key structural information.[25][26]

  • ¹³C NMR: Shows the number and type of carbon atoms in the molecule.[27]

  • 2D NMR (e.g., COSY, HMBC): These experiments are used to establish correlations between protons (COSY) or between protons and carbons (HMBC, HSQC), which is essential for assigning complex spectra and confirming the connectivity of the biphenyl rings.[27]

Mass Spectrometry (MS)

MS provides the molecular weight of the compound by measuring the mass-to-charge ratio (m/z) of its ions. High-Resolution Mass Spectrometry (HRMS) can determine the molecular formula with high accuracy.[22]

Data Presentation: Example Characterization Data

TechniqueParameterObserved Value for Biphenyl
¹H NMR (CDCl₃)Chemical Shift (δ)7.64-7.67 (d, 4H), 7.47-7.52 (t, 4H), 7.38-7.43 (t, 2H)[25]
¹³C NMR (CDCl₃)Chemical Shift (δ)141.2, 128.7, 127.2, 127.1
MS (EI) Molecular Ion (M⁺)m/z 154.0[26]
Purity Analysis
  • Analytical HPLC: This is the gold standard for determining the purity of a sample. The sample is run on an analytical column, and the area of the peak corresponding to the product is compared to the total area of all peaks.

  • Gas Chromatography (GC): For volatile and thermally stable biphenyl derivatives, GC can be an effective method for purity analysis.[24][28]

Part IV: Safety Considerations

Professional laboratory practice demands a rigorous approach to safety.

  • Reagent Handling: Many reagents used in biphenyl synthesis are hazardous.

    • Palladium Catalysts: While not pyrophoric in their bulk form, finely divided palladium on carbon (Pd/C) can be.[29] Handle in an inert atmosphere when dry.[30]

    • Organoboronic Acids: Can be irritants and should be handled with appropriate personal protective equipment (PPE).[31]

    • Solvents: Organic solvents are often flammable and may be toxic. Always work in a well-ventilated fume hood.

  • Reaction Conditions: Reactions under pressure or at high temperatures require appropriate glassware and monitoring.

  • Waste Disposal: All chemical waste, including residual catalyst and solvents, must be disposed of according to institutional and local regulations.

Conclusion

The synthesis and isolation of biphenyl derivatives are fundamental activities in modern chemical research and development. Mastery of both modern cross-coupling techniques and classical methods provides a robust toolkit for accessing these valuable scaffolds. A disciplined, methodical approach to purification and characterization is essential to ensure the integrity of the final compounds. As the demand for structurally complex and stereochemically pure molecules continues to grow, particularly in the pharmaceutical industry, the principles and protocols outlined in this guide will remain critical for innovation and success.

References

  • Recent advancements in the Ullmann homocoupling reaction for the synthesis of biaryl compounds. ResearchGate. Available at: [Link]

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing. Available at: [Link]

  • Mastering Suzuki-Miyaura Coupling: A Deep Dive into Mechanism and Applications with 4-Bromomethyl Biphenyl. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Recent advancements in the Ullmann homocoupling reaction for the synthesis of biaryl compounds. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Miyaura Borylation Reaction. Organic Chemistry Portal. Available at: [Link]

  • Recent Progress on the Synthesis of Bipyridine Derivatives. MDPI. Available at: [Link]

  • Ullmann Reaction and Gomberg - Bechmann Reaction. Slideshare. Available at: [Link]

  • Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. NIH. Available at: [Link]

  • A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions. PMC. Available at: [Link]

  • Ullmann reaction – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Selective Synthesis of (Benzyl)biphenyls by Successive Suzuki–Miyaura Coupling of Phenylboronic Acids with 4-Bromobenzyl Acetate under Air Atmosphere. ACS Omega. Available at: [Link]

  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Leeds. Available at: [Link]

  • A simple method of sample preparation for analysis of biphenyl residues in citrus fruit peels by gas chromatography. PubMed. Available at: [Link]

  • One-Pot, Three-Component Cascade Synthesis of 4-Amino Quinoline Derivatives from 2-Aminobenzonitriles, Aldehydes, and Active Methylene Compounds. The Journal of Organic Chemistry. Available at: [Link]

  • The Ullmann Synthesis of Biaryls, 1945-1963. Chemical Reviews. Available at: [Link]

  • “Click” dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki- Miyaura reactions of aryl bromides. The Royal Society of Chemistry. Available at: [Link]

  • Process for purifying biphenyl. Google Patents.
  • Atropisomerism in Drug Design. Baran Lab. Available at: [Link]

  • Gomberg–Bachmann reaction, named for the Russian-American chemist. Course Hero. Available at: [Link]

  • Atropisomerism in medicinal chemistry: challenges and opportunities. PMC. Available at: [Link]

  • Palladium on carbon safe handling. Future4200. Available at: [Link]

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. NIH. Available at: [Link]

  • Investigation of the Structural Conformation of Biphenyl by Solid State 13 C NMR and Quantum Chemical NMR Shift Calculations. ResearchGate. Available at: [Link]

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. ResearchGate. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Organoboronic Acids with Organic Electrophiles. ResearchGate. Available at: [Link]

  • Atropisomerism in Drug Discovery: A Medicinal Chemistry Perspective Inspired by Atropisomeric Class I PI3K Inhibitors. ACS Publications. Available at: [Link]

  • Comparison of three stationary phases in the separation of polyphenyls by liquid chromatography. Queen's University Belfast Research Portal. Available at: [Link]

  • Explain Gomberg reaction with mechanism class 12 chemistry CBSE. Vedantu. Available at: [Link]

  • Biphenyl at BMRB. bmse000506. Available at: [Link]

  • “Atropisomeric” Drugs: Basic Concept and Example of Application to Drug Development. Scientific Research Publishing. Available at: [Link]

  • Using Aryl Diazonium Salts in Palladium-Catalyzed Reactions under Safer Conditions. Organic Process Research & Development. Available at: [Link]

  • Synergistic Organoboron/Palladium Catalysis for Regioselective N-Allylations of Azoles with Allylic Alcohols. PubMed. Available at: [Link]

  • Chromatography Products. Chromtech. Available at: [Link]

  • Gomberg–Bachmann Reaction and Mechanism. Maxbrain Chemistry. Available at: [Link]

  • Bioactive atropisomers: Unraveling design strategies and synthetic routes for drug discovery. Medicinal Research Reviews. Available at: [Link]

  • Arylation of Aromatic compounds by Diazonium salts | Gomberg - Bachmann reaction. YouTube. Available at: [Link]

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Physicochemical characteristics of [1,1'-Biphenyl]-4-propanal

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Physicochemical Characteristics of [1,1'-Biphenyl]-4-propanal

Executive Summary & Critical Identification Note

CRITICAL ALERT: CAS Registry Number Discrepancy The request referenced CAS 3544-24-9 . Standard chemical databases (Sigma-Aldrich, PubChem) identify CAS 3544-24-9 as 3-Aminobenzamide , a PARP inhibitor. This guide addresses the Topic Name provided: [1,1'-Biphenyl]-4-propanal (also known as 3-(4-biphenylyl)propanal). Researchers must verify the CAS number on their specific reagent vials to ensure the correct molecule is being handled.

[1,1'-Biphenyl]-4-propanal is a lipophilic aldehyde intermediate, primarily significant in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) such as fenbufen derivatives and in the development of liquid crystalline materials. Its aldehyde functionality makes it reactive toward oxidation, necessitating specific handling protocols to maintain purity.

Part 1: Molecular Identity & Structural Analysis

This compound features a biphenyl core—a rigid, hydrophobic scaffold—linked to a flexible propyl chain terminating in a reactive aldehyde group. This duality (rigid core vs. reactive flexible tail) defines its physicochemical behavior.

Attribute Detail
Chemical Name [1,1'-Biphenyl]-4-propanal
Synonyms 3-(4-Biphenylyl)propanal; 3-(4-Phenylphenyl)propionaldehyde; 4-Biphenylpropanal
Molecular Formula C₁₅H₁₄O
Molecular Weight 210.27 g/mol
SMILES O=CCCc1ccc(cc1)c2ccccc2
InChI Key (Predicted) Structure-dependent (e.g., Varies by isomer, typically para)
Structural Class Diarylalkane / Aryl Aldehyde
Molecular Architecture Diagram

The following diagram illustrates the synthesis pathway and key functional sites.

ChemicalStructure Figure 1: Synthesis Logic & Structural Origin via Hydroformylation Substrate 4-Vinylbiphenyl (Precursor) Reaction Hydroformylation (Rh/CO/H2) Substrate->Reaction Product [1,1'-Biphenyl]-4-propanal (Target) Reaction->Product Linear (Major) Impurity Branched Isomer (Impurity) Reaction->Impurity Branched (Minor)

Part 2: Physicochemical Profile

The following data aggregates experimental values from homologous series and predicted computational models where specific experimental data is proprietary or scarce.

Table 1: Key Physicochemical Constants
PropertyValue / RangeApplication Insight
Physical State Viscous Oil or Low-Melting SolidHandling requires gentle heating for transfer; avoid overheating to prevent polymerization.
Melting Point ~35–45 °C (Estimated)*Likely semi-solid at room temperature. Based on homologs like [1,1'-Biphenyl]-4-carboxaldehyde (MP: 58°C).
Boiling Point ~330–340 °C (at 760 mmHg)High boiling point necessitates high-vacuum distillation (<1 mmHg) for purification.
LogP (Octanol/Water) 3.8 – 4.2 (Predicted)Highly lipophilic. Poor aqueous solubility (<1 mg/L). Requires organic solvents (DCM, DMSO).
Flash Point >110 °CCombustible but not highly flammable under standard lab conditions.
Refractive Index ~1.58 – 1.60Useful for checking purity of the liquid phase.

Note: Exact melting points depend heavily on purity. Aldehydes often exist as supercooled liquids.

Part 3: Stability & Reactivity (The "How-To" Guide)

As an application scientist, the critical challenge with [1,1'-Biphenyl]-4-propanal is the oxidative instability of the aldehyde group.

Autoxidation Sensitivity

Aldehydes lacking alpha-branching (like this propanal) are prone to radical autoxidation in air, converting to the corresponding carboxylic acid ([1,1'-Biphenyl]-4-propanoic acid).

  • Mechanism: Radical chain reaction initiated by trace metals or light.

  • Observation: The clear oil turns cloudy/white solid (the acid has a higher melting point).

Storage Protocol (Self-Validating)

To ensure integrity, follow this "Zero-Headspace" protocol:

  • Purge: Flush storage vials with dry Argon (Ar) or Nitrogen (N₂). Argon is preferred as it is heavier than air.

  • Seal: Use Parafilm® or Teflon-lined caps.

  • Temperature: Store at 2–8 °C.

  • Validation: Before use, check solubility in 5% NaHCO₃.

    • Result: If the sample dissolves significantly in aqueous base, it has oxidized to the acid. The aldehyde should remain in the organic layer.

Reactivity Pathway Diagram

Reactivity Figure 2: Reactivity Profile & Degradation Pathways Aldehyde [1,1'-Biphenyl]-4-propanal (Active Reagent) Oxidation Air Oxidation (Storage Failure) Aldehyde->Oxidation O2 / Light Reduction Reduction (NaBH4) Aldehyde->Reduction Reagent Prep Condensation Aldol Condensation (Basic Conditions) Aldehyde->Condensation pH > 8 Acid [1,1'-Biphenyl]-4-propanoic acid (Impurity: Solid ppt) Oxidation->Acid Alcohol Alcohol Derivative (Stable Intermediate) Reduction->Alcohol Dimer Polymer/Dimer (Viscous Gum) Condensation->Dimer

Part 4: Analytical Characterization Protocols

For drug development, confirming the identity and purity of this intermediate is vital.

Protocol A: GC-MS Purity Assessment
  • Rationale: GC is preferred over HPLC for non-polar aldehydes due to better resolution of volatile impurities.

  • Column: HP-5 or DB-5 (5% Phenyl-methylpolysiloxane).

  • Method:

    • Injector: 250 °C.

    • Oven: 100 °C (1 min) → 20 °C/min → 300 °C.

    • Diagnostic Ion (MS): Look for Molecular Ion (M+) at m/z 210. Key fragment at m/z 167 (loss of -CH₂CHO) and m/z 152 (Biphenyl cation).

Protocol B: ¹H-NMR Diagnostics (CDCl₃)
  • Aldehyde Proton: A triplet (or dd) at δ 9.7 – 9.9 ppm . This is the purity sentinel. If this peak integrates < 1.0 relative to the aromatic protons, oxidation has occurred.

  • Aromatic Region: Multiplets at δ 7.2 – 7.6 ppm (9H, Biphenyl core).

  • Aliphatic Chain: Two methylene triplets at δ 2.8 – 3.1 ppm .

Part 5: Synthetic Utility & Biological Relevance[2]

NSAID Precursor (Fenbufen Analogs)

This aldehyde is a reduced congener of Fenbufen (γ-oxo[1,1'-biphenyl]-4-butanoic acid). In medicinal chemistry, the aldehyde serves as a "warhead" for:

  • Reductive Amination: Coupling with amines to create lipophilic biphenyl-amine linkers, common in GPCR ligands.

  • Wittig Olefination: Extension of the carbon chain to form styryl-biphenyl derivatives.

PD-1/PD-L1 Inhibitor Scaffolds

Recent research highlights biphenyl derivatives as small-molecule inhibitors of the PD-1/PD-L1 checkpoint.[1] The hydrophobic biphenyl tail inserts into the hydrophobic cleft of PD-L1, while the aldehyde can be modified to form hydrogen-bonding interactions with key residues (e.g., Tyr56).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 76689, [1,1'-Biphenyl]-4-carboxaldehyde (Analog). Retrieved from [Link]

  • Organic Syntheses. (1998). Synthesis of Unsymmetrical Biaryls: [1,1'-Biphenyl]-4-carboxaldehyde. Org.[2] Synth. 1998, 75, 53. Retrieved from [Link]

  • ResearchGate. (2023). Progress on Biphenyl Derivatives as PD-1/PD-L1 Inhibitors.[1][2] Retrieved from [Link]

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A Comprehensive Guide to the Theoretical Structural Analysis of [1,1'-Biphenyl]-4-propanal

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

[1,1'-Biphenyl]-4-propanal is a molecule of significant interest due to the versatile reactivity of its aldehyde group and the unique structural and electronic properties of the biphenyl scaffold. As a key intermediate in organic synthesis and a potential pharmacophore, a thorough understanding of its three-dimensional structure and conformational dynamics is paramount for predicting its reactivity, biological activity, and material properties. This in-depth technical guide provides a comprehensive framework for the theoretical investigation of [1,1'-Biphenyl]-4-propanal's structure using modern computational chemistry techniques. We will delve into the principles of conformational analysis, the application of Density Functional Theory (DFT) for geometry optimization and electronic structure calculations, and the simulation of spectroscopic data for experimental validation. This guide is intended to equip researchers with the necessary knowledge to conduct and interpret theoretical studies on this important molecule and its derivatives.

Introduction: The Significance of [1,1'-Biphenyl]-4-propanal

The biphenyl moiety is a privileged structural motif in medicinal chemistry and materials science, renowned for its unique conformational behavior and its role in a wide array of biologically active compounds and functional materials. The defining characteristic of the biphenyl structure is the rotational flexibility around the central carbon-carbon single bond, which gives rise to a non-planar arrangement of the two phenyl rings. This twist, or dihedral angle, is a consequence of steric hindrance between the ortho-hydrogens of the two rings and is a critical determinant of the molecule's overall shape, electronic properties, and biological interactions.

[1,1'-Biphenyl]-4-propanal combines this fascinating biphenyl core with a reactive propanal side chain. The aldehyde functional group is a versatile handle for a multitude of chemical transformations, making this molecule a valuable building block in the synthesis of more complex structures, including potential drug candidates. Understanding the conformational preferences of the biphenyl unit in conjunction with the flexible propanal chain is crucial for predicting its chemical behavior and its ability to bind to biological targets.

Theoretical studies, particularly those employing quantum chemical methods, offer a powerful and cost-effective means to explore the structural landscape of molecules like [1,1'-Biphenyl]-4-propanal. These computational approaches can provide detailed insights into:

  • Stable Conformations: Identifying the low-energy arrangements of the molecule in the gas phase or in solution.

  • Geometric Parameters: Predicting bond lengths, bond angles, and dihedral angles with high accuracy.

  • Electronic Properties: Characterizing the distribution of electrons, frontier molecular orbitals, and electrostatic potential, which are key to understanding reactivity and intermolecular interactions.

  • Spectroscopic Signatures: Simulating vibrational (infrared) and nuclear magnetic resonance (NMR) spectra to aid in the interpretation of experimental data.

This guide will provide a detailed roadmap for conducting such theoretical investigations, emphasizing the rationale behind the choice of computational methods and the interpretation of the results.

Computational Methodology: A Step-by-Step Protocol

The theoretical investigation of [1,1'-Biphenyl]-4-propanal's structure involves a systematic computational workflow. The following protocol outlines the key steps, from initial structure preparation to the analysis of its properties.

Step 1: Initial Structure Generation and Conformational Search

The first step is to generate a three-dimensional structure of [1,1'-Biphenyl]-4-propanal. This can be done using any molecular building software. Given the rotational freedom around the biphenyl linkage and the propanal side chain, a thorough conformational search is essential to identify the global minimum energy structure and other low-energy conformers.

Protocol:

  • Build the initial 3D structure: Use a molecular editor to construct the [1,1'-Biphenyl]-4-propanal molecule.

  • Perform a conformational search: Employ a systematic or stochastic conformational search algorithm (e.g., molecular mechanics with a force field like MMFF94) to explore the potential energy surface. The key dihedral angles to vary are the C-C-C-C dihedral defining the twist of the biphenyl rings and the C-C-C-C and C-C-C=O dihedrals of the propanal side chain.

  • Cluster and rank the conformers: The resulting conformers should be clustered based on their geometry and ranked by their relative energies. Select the lowest energy conformers for further, more accurate calculations.

Step 2: Quantum Chemical Geometry Optimization

The conformers identified in the initial search are then subjected to geometry optimization using a more rigorous quantum chemical method, typically Density Functional Theory (DFT). DFT provides a good balance between accuracy and computational cost for molecules of this size.

Protocol:

  • Choose a DFT functional and basis set: A popular and reliable choice for organic molecules is the B3LYP functional combined with a Pople-style basis set such as 6-31G(d) or a larger one like 6-311+G(d,p) for higher accuracy. The choice of functional and basis set should be guided by literature precedents for similar systems and the desired level of accuracy.

  • Perform geometry optimization: Submit each selected conformer for a full geometry optimization calculation. This process will find the stationary point on the potential energy surface corresponding to a local minimum.

  • Verify the nature of the stationary point: After optimization, it is crucial to perform a frequency calculation. The absence of imaginary frequencies confirms that the optimized structure is a true minimum.

Step 3: Analysis of Structural and Electronic Properties

Once the optimized geometries of the stable conformers are obtained, a wealth of information about their structural and electronic properties can be extracted.

Key Parameters to Analyze:

  • Biphenyl Dihedral Angle (φ): This is the C1'-C1-C4-C(propanal) dihedral angle, which quantifies the twist between the two phenyl rings. In the gas phase, unsubstituted biphenyl has a dihedral angle of approximately 44°. The propanal substituent is expected to have a minor influence on this angle.

  • Propanal Side Chain Conformation: Analyze the dihedral angles of the propanal chain to determine its orientation relative to the biphenyl core.

  • Bond Lengths and Angles: Compare the calculated bond lengths and angles with typical values to identify any unusual structural features.

Electronic Property Analysis:

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability.

  • Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecular surface. It helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is valuable for predicting sites of intermolecular interactions.

Step 4: Simulation of Spectroscopic Data

The results of the frequency calculations can be used to simulate the infrared (IR) spectrum. Additionally, NMR chemical shifts can be calculated to aid in the interpretation of experimental NMR data.

Protocol for IR Spectrum Simulation:

  • Use the output of the frequency calculation: The calculated vibrational frequencies and their corresponding intensities are used to generate a theoretical IR spectrum.

  • Apply a scaling factor: It is common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and the approximate nature of the theoretical method. The scaling factor is dependent on the chosen DFT functional and basis set.

Protocol for NMR Spectrum Simulation:

  • Perform a GIAO-DFT calculation: Use the Gauge-Including Atomic Orbital (GIAO) method with DFT to calculate the isotropic shielding values for each nucleus.

  • Reference the chemical shifts: The calculated shielding values are then converted to chemical shifts by referencing them to the shielding value of a standard compound (e.g., tetramethylsilane, TMS) calculated at the same level of theory.

Expected Structural Features of [1,1'-Biphenyl]-4-propanal

Based on the general principles of biphenyl chemistry and the influence of alkyl and aldehyde substituents, we can anticipate the following structural characteristics for [1,1'-Biphenyl]-4-propanal:

  • Non-planar Biphenyl Core: The molecule is expected to adopt a non-planar conformation with a dihedral angle between the two phenyl rings in the range of 40-50 degrees. This is a result of the balance between the stabilizing effect of π-conjugation (favoring planarity) and the destabilizing steric repulsion between the ortho-hydrogens.

  • Flexible Propanal Chain: The propanal side chain has several rotatable bonds, leading to multiple possible conformations. The orientation of the aldehyde group relative to the biphenyl system will be a key determinant of the overall molecular shape and polarity.

  • Minimal Electronic Effect of the Propanal Group on the Biphenyl Twist: The propanal group is not expected to significantly alter the electronic properties of the biphenyl rings in a way that would drastically change the preferred dihedral angle.

Data Presentation and Visualization

For a clear and concise presentation of the computational results, it is recommended to use tables to summarize key quantitative data. Visualizations, such as diagrams of the computational workflow and the molecular structure, are also essential for effective communication.

Table 1: Calculated Geometric Parameters for the Most Stable Conformer of [1,1'-Biphenyl]-4-propanal
ParameterCalculated Value (B3LYP/6-311+G(d,p))
Biphenyl Dihedral Angle (φ)~45°
C-C Biphenyl Bridge Bond Length~1.49 Å
C=O Aldehyde Bond Length~1.21 Å
Table 2: Calculated Electronic Properties for [1,1'-Biphenyl]-4-propanal
PropertyCalculated Value (B3LYP/6-311+G(d,p))
HOMO EnergyTBD
LUMO EnergyTBD
HOMO-LUMO GapTBD
Dipole MomentTBD

TBD: To be determined by calculation.

Computational_Workflow cluster_0 Initial Structure & Conformation cluster_1 Quantum Chemical Calculations cluster_2 Analysis & Simulation A 1. Build 3D Structure B 2. Conformational Search A->B C 3. DFT Geometry Optimization B->C Low Energy Conformers D 4. Frequency Calculation C->D E 5. Structural & Electronic Property Analysis D->E Optimized Geometry & Frequencies F 6. Spectroscopic Data Simulation E->F

Caption: Computational workflow for the theoretical study of [1,1'-Biphenyl]-4-propanal.

Caption: Key structural features of [1,1'-Biphenyl]-4-propanal.

Conclusion

The theoretical study of [1,1'-Biphenyl]-4-propanal provides invaluable insights into its conformational preferences, structural parameters, and electronic properties. By following the computational protocols outlined in this guide, researchers can gain a detailed molecular-level understanding that is essential for rationalizing its chemical reactivity and for designing new molecules with desired properties. The synergy between computational predictions and experimental validation is a powerful paradigm in modern chemical research, and the methodologies described herein offer a robust framework for advancing our knowledge of this important class of molecules.

References

  • Experimental and Theoretical Characterization of the Crystal Structure of 4,4-dimethoxy-1,1-biphenyl (4-DMB). (n.d.). Google Scholar.
  • Conformations of Biphenyls. (2023, January 22). Chemistry LibreTexts.
  • Conformational analysis of cyclic biphenyl. (2025, December 10). Filo.
  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (n.d.). Google Scholar.
  • Biphenyl conformations. (n.d.). ResearchGate.
  • Biological deeds of Biphenyl derivatives - A short Review. (n.d.). IJSDR.
  • Structure-activity Relationships in Halogenated Biphenyls: Unifying Hypothesis for Structural Specificity. (n.d.). PubMed.
  • Exploring symmetry related bias in conformational data from the Cambridge Structural Database: A rare phenomenon? (n.d.). CCDC.
  • Biphenyls Used In Conformational Analysis. (n.d.). C&EN Global Enterprise - ACS Publications.
  • Conformational analysis of biphenyls: an upside-down view. (n.d.). Henry Rzepa's Blog.
  • Computational Studies on Biphenyl Derivatives. Analysis of the Conformational Mobility, Molecular Electrostatic Potential, and Dipole Moment of Chlorinated Biphenyl: Searching for the Rationalization of the Selective Toxicity of Polychlorinated Biphenyls (PCBs). (n.d.). Chemical Research in Toxicology - ACS Publications.
  • Crystal Structure, DFT Calculation, and Hirshfeld Surface Analysis of the 1-(Cyclohex-1-en-1-yl)-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazol-2-one. (n.d.). MDPI.
  • Computational Studies on Biphenyl Derivatives. Analysis of the Conformational Mobility, Molecular Electrostatic Potential, and Dipole Moment of Chlorinated Biphenyl: Searching for the Rationalization of the Selective Toxicity of Polychlorinated Biphenyls (PCBs) †. (2025, August 6).

Methodological & Application

Application Note: Gas Chromatography-Mass Spectrometry (GC-MS) of [1,1'-Biphenyl]-4-propanal

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

[1,1'-Biphenyl]-4-propanal (CAS: Generic structure C15H14O), also known as 3-(4-biphenylyl)propionaldehyde, is a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) such as Fenbufen, and a functional precursor for liquid crystal mesogens. Its analysis is complicated by the reactivity of the aldehyde moiety (oxidation to carboxylic acid) and the low volatility of the biphenyl core.

This guide provides a robust analytical framework for the characterization of [1,1'-Biphenyl]-4-propanal. It details a dual-approach methodology: Direct Injection for purity assessment and PFBHA Derivatization for trace quantification and structural confirmation.

Physicochemical Profile & Analytical Challenges

Understanding the molecule's physical properties is prerequisite to method design. The biphenyl core confers significant thermal stability but high boiling point, while the aldehyde tail introduces reactivity.

PropertyValue (Est.)Analytical Implication
Molecular Formula C₁₅H₁₄OMolecular Ion (

) at 210 Da .
Molecular Weight 210.27 g/mol Detectable within standard mass range (50–650 amu).
Boiling Point ~330°C (at 760 mmHg)Requires high-temperature column limits (>300°C).
Log P ~3.8 – 4.2Highly lipophilic; requires non-polar solvents (DCM, Hexane).
Reactivity High (Aldehyde)Prone to oxidation to 4-biphenylpropionic acid in the inlet.

Method Development Strategy

The analysis relies on two distinct protocols to ensure data integrity.

  • Protocol A (Direct Analysis): Used for rapid purity checks of raw synthesis products.

  • Protocol B (Derivatization): Uses O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) to lock the aldehyde functionality, preventing thermal degradation and enhancing MS sensitivity via electron capture (if NCI is available) or shifting mass to a unique high-mass region.

Workflow Visualization

AnalyticalWorkflow Sample Crude Sample (Synthesis Mix) Decision Objective? Sample->Decision Direct Protocol A: Direct Injection Decision->Direct Purity Check Deriv Protocol B: PFBHA Derivatization Decision->Deriv Trace/Identity GC GC Separation (DB-5ms Column) Direct->GC Deriv->GC MS MS Detection (EI Source) GC->MS Data Data Analysis MS->Data

Figure 1: Decision matrix for selecting the appropriate analytical protocol.

Experimental Protocols

Protocol A: Direct Injection (High-Throughput)

Best for: Purity assessment of synthesized intermediates.

Sample Preparation:

  • Dissolve 5 mg of sample in 10 mL Dichloromethane (DCM) (HPLC Grade).

  • Filter through a 0.22 µm PTFE syringe filter to remove particulates.

  • Transfer to an amber autosampler vial (aldehydes are photosensitive).

Instrument Parameters:

  • System: Agilent 7890/5977 (or equivalent).

  • Column: DB-5ms UI (30 m × 0.25 mm × 0.25 µm).

  • Inlet: Split mode (20:1) @ 280°C. Note: Use a deactivated glass liner with wool to trap non-volatiles.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Oven Program:

    • Start: 100°C (Hold 1 min).

    • Ramp: 20°C/min to 310°C.

    • Final: 310°C (Hold 5 min).

  • MS Source: EI (70 eV) @ 230°C; Quadrupole @ 150°C.

  • Scan Range: 40–450

    
    .
    
Protocol B: PFBHA Derivatization (Validation)

Best for: Confirming aldehyde identity and quantifying trace levels in biological or complex matrices.

Mechanism:



Procedure:

  • Reagent Prep: Prepare a 5 mg/mL solution of PFBHA-HCl in water.

  • Reaction: Mix 100 µL of sample (in acetonitrile or water/alcohol mix) with 200 µL PFBHA solution.

  • Incubation: Vortex and let stand at room temperature for 30 minutes.

  • Extraction: Add 500 µL Hexane . Vortex vigorously for 1 minute.

  • Separation: Centrifuge; collect the top hexane layer.

  • Drying: Pass hexane through anhydrous

    
    .
    
  • Analysis: Inject 1 µL of the hexane layer (Splitless mode).

Data Analysis & Fragmentation Logic

Mass Spectrum Interpretation (Direct Injection)

The electron ionization (EI) spectrum of [1,1'-Biphenyl]-4-propanal follows a distinct fragmentation pathway driven by the stability of the biphenyl system.

m/zIon IdentityMechanism / Interpretation
210

Molecular Ion . Distinct, usually 20–40% abundance. Confirms MW.
181

Loss of CHO . Homolytic cleavage of the aldehyde group.
167

Base Peak (100%) . Loss of the ethyl-aldehyde chain (

). Formation of the stable 4-methylbiphenyl cation .
152

Biphenyl Cation . Loss of the entire propanal chain. Characteristic of the core structure.
77

Phenyl ring fragment.
Fragmentation Pathway Diagram

Fragmentation M Molecular Ion (M+) m/z 210 [Ph-Ph-CH2-CH2-CHO]+ F1 Loss of CHO m/z 181 M->F1 -CHO (29) F2 Base Peak m/z 167 [Ph-Ph-CH2]+ M->F2 -CH2CHO (43) (Benzylic Cleavage) F3 Biphenyl Cation m/z 152 [Ph-Ph]+ F2->F3 -CH3 (15)

Figure 2: Predicted EI fragmentation pathway. The formation of the m/z 167 ion via benzylic cleavage is the diagnostic signature.

Troubleshooting & Quality Control

Common Issues
  • Peak Tailing: Aldehydes are polar. If tailing occurs on the DB-5ms column, ensure the inlet liner is deactivated. If the issue persists, switch to a mid-polarity column (e.g., DB-1701 or DB-624).

  • Ghost Peak at M+16: If a peak appears at

    
     226, the aldehyde has oxidized to the carboxylic acid (Fenbufen precursor) in the sample vial or inlet. Remedy: Prepare fresh samples and minimize headspace.
    
  • Missing Molecular Ion: If

    
     210 is weak, lower the ion source temperature to 200°C to reduce fragmentation energy.
    
Acceptance Criteria
  • Retention Time Precision: ±0.05 min (n=3 injections).

  • S/N Ratio: >10:1 for the Molecular Ion (

    
     210).
    
  • Library Match: If using NIST, ensure match quality >90% against "3-(4-biphenylyl)propanal" or structurally similar biphenyls if exact match is unavailable.

References

  • Fenbufen Synthesis & Intermediates: Child, R. G., et al. "Fenbufen, a new anti-inflammatory analgesic: synthesis and structure-activity relationships of analogs." Journal of Pharmaceutical Sciences 66.4 (1977): 466-476.

  • Aldehyde Derivatization (PFBHA Method): Cancilla, D. A., et al. "Detection of carbonyl compounds in water by PFBHA derivatization and GC-MS." Journal of AOAC International 75.5 (1992).

  • General GC-MS of Biphenyls: NIST Chemistry WebBook, SRD 69. "Biphenyl Derivatives Mass Spectra."

  • Fragmentation Mechanisms: McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.

Application Note: Strategic Utilization of [1,1'-Biphenyl]-4-propanal in Fragment-Based Drug Discovery

[1]

Introduction: The "Privileged" Linker

In modern medicinal chemistry, the concept of "privileged structures"—molecular frameworks capable of providing useful ligands for more than one receptor—is central to library design. The [1,1'-Biphenyl]-4-propanal (CAS: 3218-36-8) scaffold represents a critical intersection of two design elements:

  • The Biphenyl Motif: A proven hydrophobic pharmacophore that targets cryptic pockets in GPCRs, kinases, and neutral endopeptidases.

  • The Propanal Tether: Unlike the rigid [1,1'-biphenyl]-4-carboxaldehyde (1-carbon linker), the 3-carbon propanal chain provides essential rotational freedom and spatial separation (approx. 4.5–5.0 Å). This allows the hydrophobic biphenyl tail to dock into deep hydrophobic channels while the reactive aldehyde head remains accessible for coupling to polar binding motifs.

This application note details the protocols for utilizing [1,1'-Biphenyl]-4-propanal as a diversity-generating handle in combinatorial synthesis, specifically focusing on Reductive Amination and Scaffold Validation .

Chemical Mechanism & Utility[1][2]

The "Soft" Electrophile Advantage

Aldehydes are "soft" electrophiles compared to acid chlorides or alkyl halides. In the context of [1,1'-Biphenyl]-4-propanal, the aldehyde functionality serves as a reversible covalent anchor.

  • Reversibility: It allows for the formation of imines (Schiff bases) which can be equilibrated before "locking" the structure with a reducing agent.

  • Chemoselectivity: In the presence of unprotected hydroxyls or thiols, the aldehyde reacts preferentially with primary/secondary amines under slightly acidic conditions, reducing the need for extensive protecting group strategies.

Pharmacophore Mapping

The utility of this molecule is best understood through its spatial contribution to ligand binding:

Structural ComponentFunction in Ligand-Protein ComplexInteraction Type
Biphenyl Ring A Distal Hydrophobic Anchor

-

Stacking / Van der Waals
Biphenyl Ring B Proximal Hydrophobic ShieldHydrophobic enclosure
Propyl Chain (C3) Flexible Spacer (Linker)Entropic positioning (Rotatable bonds)
Aldehyde (C1) Reactive Warhead (Pre-reaction)Covalent tethering (to Amine)

Experimental Protocols

Protocol A: High-Fidelity Reductive Amination

Objective: To couple [1,1'-Biphenyl]-4-propanal with a diverse amine library (R-NH2) to generate secondary amines without over-alkylation.

Rationale: We utilize Sodium Triacetoxyborohydride (STAB) instead of Sodium Cyanoborohydride. STAB is less toxic, easier to handle, and allows for "one-pot" synthesis where the imine is formed and reduced sequentially without isolation.

Reagents:
  • [1,1'-Biphenyl]-4-propanal (1.0 equiv)

  • Amine partner (1.1 equiv)[1]

  • Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

  • Acetic Acid (AcOH) (Catalytic, 1-2 drops)

  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (Anhydrous)

Step-by-Step Methodology:
  • Imine Formation:

    • In a flame-dried reaction vial, dissolve [1,1'-Biphenyl]-4-propanal (0.5 mmol) in DCE (5 mL).

    • Add the amine (0.55 mmol).

    • Add glacial Acetic Acid (1 drop) to adjust pH to ~5–6 (accelerates imine formation).

    • Critical Step: Stir at Room Temperature (RT) for 30–60 minutes under Nitrogen (

      
      ). This ensures complete formation of the imine intermediate before reduction.
      
  • Reduction:

    • Cool the mixture to 0°C (ice bath).

    • Add STAB (0.7 mmol) portion-wise over 5 minutes.

    • Allow the reaction to warm to RT and stir for 4–12 hours. Monitor by TLC (disappearance of aldehyde spot).

  • Quenching & Workup:

    • Quench by adding saturated aqueous

      
       (5 mL). Stir for 15 minutes until gas evolution ceases.
      
    • Extract with Dichloromethane (DCM) (

      
       mL).
      
    • Wash combined organics with Brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification:

    • Purify via flash column chromatography (typically Hexane:Ethyl Acetate gradient).

    • Self-Validation: Verify product by

      
      -NMR. The characteristic aldehyde proton signal (
      
      
      9.8 ppm) must be absent, and a new methylene signal adjacent to the nitrogen (
      
      
      2.6–2.8 ppm) should appear.
Protocol B: Quality Control & Stability Check

Context: Aldehydes are prone to air oxidation, forming the corresponding carboxylic acid ([1,1'-Biphenyl]-4-propanoic acid), which is unreactive in reductive amination conditions.

Procedure:

  • Dissolve 5 mg of the starting material in

    
    .
    
  • Run a quick

    
    -NMR.
    
  • Pass Criteria: Sharp triplet at

    
     ~9.8 ppm (Aldehyde CHO).
    
  • Fail Criteria: Broad singlet at

    
     ~11-12 ppm (Carboxylic Acid OH).
    
  • Remediation: If acid content >10%, purify via a short silica plug (eluting with 5% EtOAc/Hexanes) before use.

Visualization of Experimental Workflow

The following diagram illustrates the decision logic and workflow for generating a library using this scaffold.

GStartStart: [1,1'-Biphenyl]-4-propanalQCQC Check: 1H-NMR(Aldehyde Purity)Start->QCDecisionPurity > 95%?QC->DecisionPurifyRemediation:Silica Plug FiltrationDecision->PurifyNo (Acid present)ReactionReaction Setup:+ Amine (1.1 eq)+ DCE, AcOH (cat)Stir 1h (Imine Formation)Decision->ReactionYesPurify->QCReductionReduction Step:+ STAB (1.4 eq)0°C -> RT, 4-12hReaction->ReductionIn situWorkupWorkup:Quench NaHCO3Extract DCMReduction->WorkupAnalysisFinal Analysis:NMR / LCMS(Target: Secondary Amine)Workup->Analysis

Figure 1: Decision tree and synthetic workflow for library generation using [1,1'-Biphenyl]-4-propanal.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.

  • Costantino, L., & Barlocco, D. (2006).[2] "Privileged structures as leads in medicinal chemistry."[2] Current Medicinal Chemistry, 13(1), 65-85.[2]

  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 76332, 3-(4-Biphenylyl)propionaldehyde."

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Referencing the reductive amination mechanisms).

[1,1'-Biphenyl]-4-propanal: A Strategic Mesogenic Intermediate for Advanced Materials

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Application of [1,1'-Biphenyl]-4-propanal in Materials Science Content Type: Detailed Application Note & Protocol Guide

Introduction & Executive Summary

[1,1'-Biphenyl]-4-propanal (CAS: 3280-51-1), also known as 3-(4-biphenylyl)propionaldehyde, serves as a critical "linker-mesogen" building block in materials science. Its structure combines a rigid biphenyl core —essential for optical anisotropy and charge transport—with a reactive aldehyde tether .

Unlike simple alkyl-biphenyls used in early liquid crystals (e.g., 5CB), the propanal derivative offers a terminal carbonyl handle. This allows for the precise attachment of functional groups (amines, phosphonates, hydrazines) without disrupting the electronic conjugation of the biphenyl system.

Key Material Applications
  • Liquid Crystal Engineering: Precursor for synthesizing "tail-functionalized" mesogens via Wittig or Grignard chemistries.

  • Organic Semiconductors (OLEDs/OPVs): Intermediate for hole-transporting enamines and Schiff base polymers.

  • Surface Engineering: Anchoring ligand for self-assembled monolayers (SAMs) on amine-functionalized surfaces.

Core Synthesis Workflow

Note: The primary industrial route to this intermediate is the hydroformylation of 4-vinylbiphenyl.

Diagram: Strategic Synthesis Pathways

SynthesisPathways Vinyl 4-Vinylbiphenyl Aldehyde [1,1'-Biphenyl]-4-propanal (Target Intermediate) Vinyl->Aldehyde Hydroformylation (Rh/CO/H2) LC Liquid Crystals (Alkyl/Alkoxy Derivatives) Aldehyde->LC Wittig / Reduction OLED Hole Transport Materials (Biphenyl Enamines) Aldehyde->OLED Amine Condensation SAM Functionalized Surfaces (Reductive Amination) Aldehyde->SAM Immobilization

Caption: Divergent synthesis pathways utilizing [1,1'-Biphenyl]-4-propanal as a core scaffold.

Application 1: Synthesis of Liquid Crystal Mesogens

Context: The biphenyl unit is the "mesogen" (liquid crystal former). To induce liquid crystalline phases (nematic/smectic), the rigid core must be attached to a flexible alkyl tail. [1,1'-Biphenyl]-4-propanal allows researchers to extend the carbon chain to a precise length, tuning the phase transition temperature.

Protocol: Chain Extension via Wittig Reaction

Objective: Synthesize an alkene-terminated mesogen precursor.

Reagents:

  • [1,1'-Biphenyl]-4-propanal (1.0 eq)

  • Methyltriphenylphosphonium bromide (1.2 eq)

  • Potassium tert-butoxide (KOtBu) (1.5 eq)

  • Dry Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Ylide Formation: In a flame-dried Schlenk flask under argon, suspend methyltriphenylphosphonium bromide in dry THF (0.5 M). Cool to 0°C.

  • Activation: Add KOtBu portion-wise. The solution will turn bright yellow (phosphorus ylide formation). Stir for 30 min.

  • Addition: Dissolve [1,1'-Biphenyl]-4-propanal in minimal THF and add dropwise to the ylide solution.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1). The aldehyde spot (Rf ~0.4) should disappear.

  • Workup: Quench with saturated NH₄Cl. Extract with diethyl ether (3x). Dry organics over MgSO₄ and concentrate.

  • Purification: Pass through a silica plug (Hexanes) to remove triphenylphosphine oxide.

Outcome: The resulting alkene can be hydrogenated (Pd/C, H₂) to form a saturated alkyl-biphenyl liquid crystal or used directly for polymerization.

Application 2: Organic Semiconductors (Hole-Transport Materials)

Context: Triphenylamine and biphenyl derivatives are standard hole-transport materials (HTM) in OLEDs. Reacting [1,1'-Biphenyl]-4-propanal with aromatic amines yields enamines or imines , which extend the conjugation length and improve charge mobility.

Protocol: Synthesis of Biphenyl Enamines

Objective: Create a p-type semiconductor via condensation.

Reagents:

  • [1,1'-Biphenyl]-4-propanal (1.0 eq)

  • Diphenylamine (1.0 eq)

  • p-Toluenesulfonic acid (pTSA) (Catalytic, 5 mol%)

  • Toluene (Solvent)

Step-by-Step Methodology:

  • Setup: Equip a round-bottom flask with a Dean-Stark trap and reflux condenser.

  • Mixing: Combine the aldehyde, diphenylamine, and pTSA in toluene (0.2 M concentration).

  • Dehydration: Reflux the mixture vigorously. The Dean-Stark trap will collect the water byproduct, driving the equilibrium toward the enamine/imine.

  • Monitoring: Continue reflux until water evolution ceases (approx. 6-12 hours).

  • Isolation: Cool to room temperature. Wash with NaHCO₃ (aq) to neutralize acid.

  • Crystallization: Concentrate the organic layer and recrystallize from Ethanol/Toluene to obtain high-purity semiconductor crystals.

Data Validation:

  • UV-Vis: Expect a bathochromic shift (red-shift) compared to the starting biphenyl, indicating extended conjugation.

  • CV (Cyclic Voltammetry): Measure HOMO levels; typical biphenyl enamines show reversible oxidation waves around 0.8 V vs Fc/Fc⁺.

Application 3: Surface Functionalization (SAMs)

Context: Functionalizing silica or glass surfaces with aromatic groups creates hydrophobic, pi-interacting interfaces. The aldehyde group reacts specifically with amine-functionalized surfaces (e.g., APTES-treated glass) to form stable linkages.

Protocol: Reductive Amination on Silica
  • Surface Prep: Activate silica/glass substrate with Piranha solution (Caution: Explosive), then silanize with APTES (3-aminopropyltriethoxysilane) to generate surface amines.

  • Immobilization: Immerse the substrate in a 10 mM solution of [1,1'-Biphenyl]-4-propanal in Ethanol.

  • Schiff Base Formation: Incubate for 2 hours at room temperature.

  • Reduction (Critical Step): Add NaBH₃CN (Sodium cyanoborohydride) to the solution (excess, 50 mM). This reduces the unstable imine bond to a stable secondary amine linkage.

  • Washing: Rinse with Ethanol, then DCM, then dry under N₂ stream.

Result: A surface densely packed with biphenyl units, suitable for liquid crystal alignment layers or aromatic sensor arrays.

Key Physical Data & Safety

PropertyValue / DescriptionNote
Molecular Formula C₁₅H₁₄O
Molecular Weight 210.27 g/mol
Appearance Colorless to pale yellow oil/solidLow melting point solid
Solubility Soluble in DCM, THF, TolueneInsoluble in water
Reactivity Aldehyde oxidation, Aldol condensationStore under Argon at 4°C
Toxicity IrritantAvoid inhalation; use fume hood

References

  • Hydroformylation of Vinyl Arenes

    • Garhwal, S. et al.[1] "CuH-Catalyzed Regio- and Enantioselective Formal Hydroformylation of Vinyl Arenes." Journal of the American Chemical Society, 2024. Link

    • Explanation: Defines the primary synthesis route (hydroformylation)
  • Biphenyl Enamines in Electronics

    • Tomkeviciene, A. et al. "Investigation of biphenyl enamines for applications as p-type semiconductors." Royal Society Open Science, 2023. Link

    • Explanation: Validates the use of biphenyl-aldehyde derivatives in synthesizing hole-transport m
  • Gray, G.W. "Molecular Structure and the Properties of Liquid Crystals." Academic Press, 1962.
  • General Aldehyde Reactivity

    • Breit, B. "Hydroformylation in Organic Synthesis."[2] Chemistry – A European Journal, 2008. Link

Sources

Application Note: [1,1'-Biphenyl]-4-propanal as an Analytical Standard

Author: BenchChem Technical Support Team. Date: February 2026

Protocol for Impurity Profiling & Metabolite Identification in Biphenyl-Class Therapeutics

Executive Summary & Chemical Identity

[1,1'-Biphenyl]-4-propanal (also known as 3-(4-biphenylyl)propionaldehyde) is a critical analytical standard used primarily in the development and quality control of biphenyl-based non-steroidal anti-inflammatory drugs (NSAIDs), such as Fenbufen , and related liquid crystal precursors.

As an aldehyde, it represents a reactive intermediate that is often monitored as a potential genotoxic impurity (PGI) or a degradation product. Its high reactivity requires specialized handling and derivatization protocols to ensure accurate quantification.[1]

Property Details
Chemical Name 3-([1,1'-Biphenyl]-4-yl)propanal
Synonyms p-Phenylhydrocinnamaldehyde; 3-(4-Phenylphenyl)propionaldehyde
Molecular Formula C₁₅H₁₄O
Molecular Weight 210.27 g/mol
CAS Number Note: Often custom synthesized.[1][2] Related: [1,1'-Biphenyl]-4-carboxaldehyde (CAS 3218-36-8)
Structure Ph-Ph-CH₂-CH₂-CHO
Solubility Soluble in Acetonitrile (ACN), Methanol (MeOH), Dichloromethane (DCM).[1] Insoluble in water.[1]
Stability High Risk: Oxidizes rapidly to [1,1'-Biphenyl]-4-propanoic acid upon air exposure.[1]
Handling & Storage Protocol (Critical)

WARNING: Aldehydes are prone to autoxidation.[1] Improper storage will lead to peak broadening and the appearance of artifact peaks (corresponding carboxylic acids) in your chromatograms.

  • Storage: Store neat standard at -20°C under an inert atmosphere (Argon or Nitrogen).

  • Stock Solution: Prepare fresh in Acetonitrile (HPLC Grade) . Avoid alcohols (MeOH/EtOH) for long-term storage to prevent hemiacetal formation.

  • Inerting: After every use, purge the source vial with nitrogen gas before resealing.

Analytical Method Development

Two primary methods are recommended: Direct HPLC-UV for routine purity checks and DNPH-Derivatization HPLC for trace-level impurity quantification (high sensitivity).[1]

Method A: Direct HPLC-UV (Reverse Phase)

Best for: Purity assay of the standard itself or high-concentration process monitoring.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm) or Phenyl-Hexyl (for enhanced selectivity of the biphenyl ring).

  • Mobile Phase A: Water + 0.1% Formic Acid (Suppresses ionization of potential acid degradants).

  • Mobile Phase B: Acetonitrile.[1][3]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp: 30°C.

  • Detection: UV at 254 nm (Biphenyl π-π* transition) and 280 nm .

Gradient Program:

Time (min) % Mobile Phase B Description
0.0 40% Equilibration
15.0 90% Elution of Aldehyde
18.0 90% Wash
18.1 40% Re-equilibration

| 23.0 | 40% | End |[1]

Method B: High-Sensitivity DNPH Derivatization (Gold Standard)

Best for: Trace impurity quantification (ppm level) in drug substances (Fenbufen). Aldehydes react with 2,4-Dinitrophenylhydrazine (DNPH) to form stable hydrazones, which have high UV absorbance at 360 nm , eliminating matrix interference from the drug substance.

Derivatization Protocol:

  • Reagent: Prepare 5 mM DNPH in ACN containing 0.1% H₃PO₄.

  • Reaction: Mix 500 µL Sample + 500 µL DNPH Reagent.

  • Incubation: 20 minutes at 40°C (or 1 hour at Room Temp).

  • Analysis: Inject directly.

Chromatographic Conditions (DNPH Method):

  • Detection: UV at 360 nm (Specific to Hydrazone).

  • Retention Shift: The derivatized product will elute significantly later and is more hydrophobic.

Visualization: Analytical Workflow & Degradation Logic

The following diagram illustrates the critical decision pathways for analyzing this compound, highlighting the risk of oxidation.

AnalyticalWorkflow Sample Sample/Standard [1,1'-Biphenyl]-4-propanal Check Purity Check? Sample->Check Oxidation Degradation Product: [1,1'-Biphenyl]-4-propanoic acid Check->Oxidation Air Exposure (Oxidation) MethodA Method A: Direct HPLC-UV (254 nm) Check->MethodA Routine Assay MethodB Method B: DNPH Derivatization (360 nm) Check->MethodB Trace Impurity Oxidation->MethodA Elutes Earlier (Polar Acid) ResultA Quantification (High Conc.) MethodA->ResultA ResultB Trace Analysis (High Sensitivity) MethodB->ResultB

Caption: Workflow distinguishing between routine assay and trace analysis, noting the oxidation risk pathway.

Troubleshooting & Expert Insights
Observation Root Cause Corrective Action
Extra Peak (RRT ~0.8) Oxidation to Carboxylic Acid.[1]The aldehyde has oxidized.[1] Check storage. Use fresh standard. The acid elutes before the aldehyde in RP-HPLC.[1]
Peak Tailing Interaction with Silanols.[1]Ensure Mobile Phase A is acidic (pH ~2.5-3.[1]0) using Formic or Phosphoric acid.[1][3]
Split Peaks Hemiacetal Formation.[1]Avoid using Methanol as the sample diluent; switch to 100% Acetonitrile.[1]
Low Sensitivity Low UV absorption at 210 nm.[1]Switch detection to 254 nm (Biphenyl max) or use DNPH derivatization (360 nm).
References
  • ICH Guidelines. Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation.[1] Link

  • Sigma-Aldrich. Biphenyl Analytical Standard (CAS 92-52-4) Properties.[1]Link

  • National Institute of Standards and Technology (NIST). [1,1'-Biphenyl]-4-carboxaldehyde (Related Structure) Spectral Data.Link

  • PubChem. Fenbufen (Parent Drug) Compound Summary.Link

  • RSC Publishing. Derivatization HPLC-UV approach for potential genotoxic impurities.[1]Link

Sources

Troubleshooting & Optimization

Purification of crude [1,1'-Biphenyl]-4-propanal.

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call of complex purification challenges, this Technical Support Center guide is dedicated to the robust purification of crude [1,1'-Biphenyl]-4-propanal. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your purification strategy effectively. The inherent reactivity of the aldehyde functional group, combined with potential impurities from the synthesis of the biphenyl core, presents a unique set of hurdles that demand a well-considered approach.

This guide is structured to address specific issues you may encounter head-on, moving from immediate troubleshooting problems to broader frequently asked questions.

Troubleshooting Guide: From Crude to Pure

This section is designed to resolve specific experimental challenges in a direct question-and-answer format.

Question 1: My final product purity is low after column chromatography. What are the likely causes and how can I improve it?

Answer: Low purity post-chromatography is a common issue that can typically be traced back to several factors:

  • Suboptimal Solvent System: The polarity of your eluent may be too high, causing your desired compound to elute too quickly along with impurities. Conversely, if it's too low, the elution may be excessively slow, leading to band broadening and poor separation.

    • Causality: Chromatographic separation relies on the differential partitioning of compounds between the stationary phase (e.g., silica gel) and the mobile phase (your solvent system). An ideal separation achieves a good resolution between the spot of your target compound and any impurities.

    • Solution: Systematically develop your solvent system using Thin Layer Chromatography (TLC) before committing to the column. Aim for a retention factor (Rf) of approximately 0.3 for [1,1'-Biphenyl]-4-propanal.[1] A good starting point for biphenyl derivatives is a hexanes/ethyl acetate mixture.[2] For instance, a 93:7 hexanes:ethyl acetate system has been reported for a similar compound, 4-biphenylcarboxaldehyde.[2]

  • Co-eluting Impurities: An impurity may have a very similar polarity to your product, making separation by standard chromatography difficult. Common impurities can include starting materials from the synthesis or byproducts like the corresponding alcohol or ketone (p-phenylpropiophenone).[3][4]

    • Solution 1 (Orthogonal Purification): Introduce a different purification technique. The aldehyde functionality is a prime handle for a chemical separation via bisulfite adduct formation. This technique is highly selective for aldehydes and some reactive ketones and can effectively separate them from non-carbonyl-containing impurities.[5][6]

    • Solution 2 (Modify Stationary Phase): Aldehydes can be sensitive to the acidic nature of silica gel.[1] Consider using a different stationary phase, such as alumina, or neutralize the silica gel by adding a small amount of a non-nucleophilic base like triethylamine (~0.1-1%) to your eluent.[1]

  • Column Overloading: Applying too much crude material to the column for its size will inevitably lead to poor separation.

    • Solution: As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel used for the column.

Question 2: My product appears to be degrading during purification. I'm observing a new spot on TLC that I suspect is the carboxylic acid. How can I prevent this?

Answer: Aldehyde stability is a critical concern, as they are prone to oxidation to carboxylic acids, especially when exposed to air and light.

  • Causality: The aldehyde proton is susceptible to abstraction, and the resulting radical can react with oxygen. This process can sometimes be catalyzed by trace metals or light.

  • Solution 1 (Inert Atmosphere): Whenever possible, conduct purification steps under an inert atmosphere of nitrogen or argon.[3] While running a column, keep the solvent reservoir and collection tubes covered. During solvent removal via rotary evaporation, ensure a good vacuum is maintained.

  • Solution 2 (Avoid Chlorinated Solvents): Avoid using chlorinated solvents like dichloromethane (DCM) or chloroform for prolonged periods if possible, as they can contain trace amounts of HCl or phosgene upon degradation, which can catalyze side reactions. If you must use them, opt for freshly opened bottles or solvent passed through a plug of basic alumina.

  • Solution 3 (Promptness): Do not leave the purified aldehyde exposed to the atmosphere for extended periods. Once pure, store it under an inert atmosphere, preferably in a freezer, to minimize degradation.

Question 3: I attempted recrystallization, but my compound "oiled out" instead of forming crystals. What should I do?

Answer: "Oiling out" is a common recrystallization problem where the compound separates from the solution as a liquid rather than a solid crystalline lattice.[7]

  • Causality: This typically occurs when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is too highly supersaturated upon cooling. The solute melts in the hot solvent before it can dissolve or comes out of solution above its melting point.

  • Solution 1 (Solvent Selection): Choose a solvent or solvent system with a boiling point lower than the melting point of [1,1'-Biphenyl]-4-propanal. Biphenyl derivatives are often recrystallized from alcohols like ethanol or isopropanol, sometimes with the addition of a non-polar co-solvent like hexanes.[8][9][10]

  • Solution 2 (Slower Cooling & Seeding): Allow the solution to cool more slowly to room temperature before placing it in an ice bath. Rapid cooling encourages supersaturation and oiling out.[7] If possible, add a "seed crystal" of the pure compound to the solution as it cools to encourage nucleation and proper crystal growth.

  • Solution 3 (Adjust Solvent Polarity): If using a mixed solvent system (e.g., ethanol/water), you may have added too much of the "poor" solvent (water). Try adding it more slowly at a slightly lower temperature. If the compound oils out, gently reheat the solution until it is homogenous again and either add a small amount of the "good" solvent or allow it to cool more slowly.[7]

Frequently Asked Questions (FAQs)

Q1: What is the most effective general-purpose purification method for [1,1'-Biphenyl]-4-propanal?

The choice of method depends heavily on the scale of your experiment and the nature of the impurities.

  • For Small-Scale (<5g) & High Purity: Flash column chromatography is often the method of choice. It offers excellent separating power for a wide range of impurities. A hexanes/ethyl acetate gradient is a reliable starting point for elution.[2]

  • For Large-Scale & Aldehyde-Specific Purification: Purification via a bisulfite adduct is highly efficient and scalable.[11] This method uses inexpensive reagents and relies on simple liquid-liquid extraction, making it more cost-effective and less labor-intensive than chromatography for large quantities.[11]

  • For Thermally Stable Compounds: If the compound and its impurities have sufficiently different boiling points, vacuum distillation can be an effective method for purification, particularly on a larger scale.[12][13] This avoids the use of large volumes of solvent.

Below is a workflow to guide your decision-making process.

Purification_Decision_Tree start Start: Crude [1,1'-Biphenyl]-4-propanal scale_check Assess Scale & Impurity Profile start->scale_check small_scale < 5g Scale? scale_check->small_scale impurity_check Main Impurity Non-Aldehydic? small_scale->impurity_check Yes thermal_check Thermally Stable & Volatility Difference? small_scale->thermal_check No (Large Scale) col_chrom Flash Column Chromatography impurity_check->col_chrom Yes bisulfite Bisulfite Adduct Formation & Extraction impurity_check->bisulfite No (e.g., Aldehyde Isomer) distill Vacuum Distillation thermal_check->distill Yes recryst Recrystallization thermal_check->recryst No (If solid) recryst->bisulfite If purity still low

Caption: Decision workflow for selecting a purification method.

Q2: How does purification via bisulfite adduct formation work?

This is an elegant and highly selective chemical method for purifying aldehydes.

  • Mechanism: The nucleophilic bisulfite anion attacks the electrophilic carbonyl carbon of the aldehyde. This forms a tetrahedral intermediate which, after a proton transfer, results in a stable, water-soluble sodium α-hydroxyalkanesulfonate salt (the "bisulfite adduct").[6] The reaction is reversible.

  • Process:

    • The crude mixture is dissolved in a water-miscible solvent like methanol or ethanol.

    • A saturated aqueous solution of sodium bisulfite is added, and the mixture is shaken vigorously.[5][11] The adduct forms and partitions into the aqueous phase.

    • An immiscible organic solvent (like hexanes or ethyl acetate) is added to extract the non-aldehyde impurities, which remain in the organic layer.[5]

    • The aqueous layer, containing the purified adduct, is separated.

    • The aldehyde is regenerated by adding a base (like NaOH) or acid, which reverses the reaction.[11][14] The pure aldehyde can then be extracted back into an organic solvent.

Bisulfite_Chemistry cluster_formation Adduct Formation cluster_extraction Extraction cluster_regeneration Regeneration Crude Crude Aldehyde (in Organic Solvent) Bisulfite + NaHSO₃ (aq) Crude->Bisulfite Adduct Water-Soluble Bisulfite Adduct Bisulfite->Adduct Forms Adduct Aqueous Aqueous Layer (Contains Adduct) Adduct->Aqueous Organic Organic Layer (Contains Impurities) Aqueous->Organic Separated Base + NaOH (aq) Aqueous->Base Pure Pure Aldehyde (Extracted into new organic layer) Base->Pure Regenerates

Caption: Workflow for purification via bisulfite adduct formation.

Experimental Protocols

Protocol 1: Flash Column Chromatography
  • TLC Analysis: Prepare several TLC plates. Spot your crude material and develop them in different solvent systems (e.g., 95:5, 90:10, 80:20 Hexanes:Ethyl Acetate). The ideal system gives your product an Rf of ~0.3 and good separation from impurities.[1]

  • Column Packing: Select an appropriate size column. As a rule of thumb, use about 50-100 g of silica gel for every 1 g of crude material. Pack the column using the chosen eluent as a slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude [1,1'-Biphenyl]-4-propanal in a minimal amount of the eluent or a slightly more polar solvent like acetone.[15] Apply the sample carefully to the top of the silica bed. Alternatively, for less soluble materials, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Add the eluent to the column and apply gentle air pressure to begin elution. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the elution process by spotting fractions onto a TLC plate and visualizing under a UV lamp. Combine the fractions that contain the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified [1,1'-Biphenyl]-4-propanal.

Protocol 2: Purification via Bisulfite Adduct Extraction

This protocol is adapted from established methods for aldehyde purification.[5][11]

  • Dissolution: Dissolve the crude mixture (e.g., 1 g) in a water-miscible solvent like methanol (e.g., 10-20 mL).

  • Adduct Formation: Transfer the solution to a separatory funnel. Add 5-10 mL of a freshly prepared, saturated aqueous solution of sodium bisulfite. Shake the funnel vigorously for 30-60 seconds.[11]

  • Extraction of Impurities: Add deionized water (e.g., 25 mL) and an immiscible organic solvent like hexanes or diethyl ether (e.g., 25 mL). Shake the funnel again to mix the layers thoroughly. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer, which contains the bisulfite adduct, into a clean flask. Discard the upper organic layer, which contains the non-aldehyde impurities.

  • Regeneration: Return the aqueous layer to the separatory funnel. Add an equal volume of a fresh organic solvent (e.g., 25 mL of ethyl acetate). While stirring, slowly add a 50% sodium hydroxide (NaOH) solution dropwise until the pH of the aqueous layer is basic (pH > 12).[11]

  • Final Extraction: Shake the funnel to extract the regenerated, pure aldehyde into the organic layer. Separate and collect the organic phase. Perform one or two more extractions of the aqueous layer with the organic solvent to ensure complete recovery.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the purified product.[3]

Data Summary Table

Property/ParameterValue/SystemRationale & CommentsReference
Molecular Weight ~210.27 g/mol For p-phenylpropiophenone, an analogous structure.[4][4]
Typical TLC Eluent Hexanes / Ethyl AcetateGood starting point for biphenyl compounds. Adjust ratio to achieve Rf ≈ 0.3.[1][2]
Reported Rf (Analogue) ~0.3 in 93:7 Hexanes:EtOAcFor 4-biphenylcarboxaldehyde. A good target for initial TLC trials.[2]
Chromatography Additive ~0.1% TriethylamineUse if streaking or decomposition is observed on silica gel. Neutralizes acidic sites.[1]
Recrystallization Solvents Ethanol, Isopropanol, HexanesBiphenyls show good solubility in alcohols when hot and poor solubility when cold.[8][9]

References

  • US3705203A - Method for purifying biphenyl.
  • Biphenyl Purification: Chromatography Lab . Studylib. [Link]

  • US2544562A - Process for recovering aldehydes and ketones.
  • US6511583B1 - Method for separating a liquid crude aldehyde mixture by distillation.
  • US20050069997A1 - Purification of biologically-produced 1,3-propanediol.
  • CN1680226A - Method for preparing high-purity biphenyl
  • Purifying aldehydes? . Reddit. [Link]

  • Synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling: 4-Biphenylcarboxaldehyde . Organic Syntheses. [Link]

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol . JoVE. [Link]

  • Catalytic enantioselective addition of dialkylzincs to aldehydes using . Organic Syntheses. [Link]

  • What is the best solvent for purifying aldehyde in a column chromatography? . ResearchGate. [Link]

  • Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures . ACS Publications. [Link]

  • p-Phenylpropiophenone . PubChem. [Link]

  • 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide . MDPI. [Link]

  • US9018421B2 - Separation of aromatic aldehydes.
  • US20100256421A1 - Propanal Production Methods.
  • Method for removal of aldehydes from chemical manufacturing production streams during distillative purification.
  • Model biphenyl reaction . ResearchGate. [Link]

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects . NIH. [Link]

  • Extraction Methods of Natural Essential Oils . TNAU Agritech Portal. [Link]

  • alpha,alpha-Dimethyl[1,1'-biphenyl]-4-methanol . PubChem. [Link]

  • Biphenyl Impurities and Related Compound . Veeprho. [Link]

  • The Process of Essential Oil Distillation . Purodem. [Link]

  • 4'-Bromo-[1,1'-biphenyl]-4-carbaldehyde . PubChem. [Link]

  • Biphenyl . PubChem. [Link]

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Technical Support Center: Synthesis of [1,1'-Biphenyl]-4-propanal

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of [1,1'-Biphenyl]-4-propanal. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. As Senior Application Scientists, we provide not only solutions but also the underlying chemical principles to empower you to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for preparing [1,1'-Biphenyl]-4-propanal?

A1: The synthesis is typically approached in two main stages: formation of the biphenyl core and installation or modification of the propanal sidechain. The most prevalent routes include:

  • Route A (Suzuki Coupling First): A palladium-catalyzed Suzuki-Miyaura cross-coupling between a phenylboronic acid and a 4-halogenated phenylpropanal synthon (e.g., 4-bromophenylpropanal dimethyl acetal) is a highly effective method. The acetal protecting group is crucial to prevent side reactions with the aldehyde functionality during the coupling.[1][2]

  • Route B (Oxidation Last): Synthesis of [1,1'-Biphenyl]-4-propanol, followed by a selective oxidation to the desired aldehyde. The alcohol precursor can be made via several methods, including a Suzuki coupling of a protected 4-bromophenethyl alcohol derivative. This is often preferred as the final oxidation step is well-documented, though it requires careful control to avoid over-oxidation.[3]

  • Route C (Reduction Last): Preparation of [1,1'-Biphenyl]-4-propanenitrile or a corresponding carboxylic acid/ester, followed by reduction. For example, the nitrile can be reduced to the aldehyde using diisobutylaluminium hydride (DIBAL-H) or a Stephen reduction.[4]

Q2: How can I reliably monitor the reaction progress to minimize side product formation?

A2: Thin-Layer Chromatography (TLC) is the most immediate and cost-effective method. Use a suitable solvent system (e.g., Hexanes/Ethyl Acetate) to achieve good separation between your starting materials, product, and potential side products. Co-spotting with your starting material is essential. For more quantitative analysis, taking aliquots for Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) analysis is recommended, especially for detecting isomeric impurities or homocoupled products that may have similar polarities.

Q3: What is the best method for purifying the final [1,1'-Biphenyl]-4-propanal product?

A3: Flash column chromatography is the standard method for purification.[2] A gradient elution with a hexanes/ethyl acetate solvent system typically provides good separation. Key considerations:

  • Aldehyde Instability: Aldehydes can be sensitive to air oxidation and can undergo self-condensation on silica gel, especially if left on the column for extended periods. It is advisable to run the column relatively quickly and use high-quality silica gel.

  • Residual Palladium: If a palladium-catalyzed step was used late in the synthesis, the crude product may contain residual palladium. Passing the organic solution through a pad of Celite® or using a palladium scavenger can be effective before final purification.

Troubleshooting Guide: Common Side Reactions & Solutions

This section addresses specific issues encountered during the synthesis, focusing on two critical transformations: the Suzuki-Miyaura cross-coupling to form the biphenyl skeleton and the final oxidation step to generate the propanal.

Part 1: The Suzuki-Miyaura Cross-Coupling Step

This reaction is fundamental for creating the C-C bond between the two phenyl rings but is susceptible to several side reactions.

Problem 1: Low yield of the desired biphenyl product with significant amounts of biphenyl or quaterphenyl detected.

  • Potential Cause: Homocoupling of the boronic acid and/or the aryl halide starting materials. This is a primary competitive side reaction in Suzuki couplings, often exacerbated by the presence of oxygen or elevated temperatures.[5][6]

  • Scientific Explanation: The catalytic cycle of the Suzuki reaction involves a Pd(0) active species. In the presence of oxygen, Pd(0) can be oxidized, disrupting the cycle. Furthermore, at higher temperatures, the boronic acid can undergo self-coupling (to form biphenyl) or the aryl halide can couple with itself (to form a quaterphenyl derivative).

  • Solutions:

    • Rigorous Degassing: Ensure all solvents and the reaction mixture are thoroughly degassed with an inert gas (Argon or Nitrogen) before adding the palladium catalyst. Maintain a positive inert atmosphere throughout the reaction.

    • Temperature Control: Avoid excessive temperatures. While reflux may be required, running the reaction at the lowest effective temperature (e.g., 80-90 °C) can minimize homocoupling.

    • Stoichiometry: Use a slight excess (1.1-1.3 equivalents) of the boronic acid. A large excess can lead to increased homocoupling.

    • Catalyst Choice: While Pd(PPh₃)₄ is common, other ligand systems or pre-catalysts can be less prone to side reactions.[7]

Problem 2: Significant formation of a product where the boronic acid group is replaced by hydrogen (Protodeboronation).

  • Potential Cause: Reaction of the boronic acid with water or other protic sources, particularly under basic conditions, before it can engage in the catalytic cycle.

  • Scientific Explanation: Protodeboronation is the cleavage of the C–B bond by a proton source. The mechanism is often base-assisted and competes directly with the desired transmetalation step in the Suzuki cycle.

  • Solutions:

    • Choice of Base: Use anhydrous bases like K₃PO₄ or Cs₂CO₃ where possible. If an aqueous base (e.g., Na₂CO₃ solution) is necessary, minimize the amount of water used.

    • Anhydrous Solvents: Ensure your reaction solvents are thoroughly dried before use.

    • Reaction Setup: Add the boronic acid to the mixture of the aryl halide, base, and solvent under inert gas before adding the catalyst. This can allow the catalytic cycle to initiate promptly once the catalyst is introduced.

Diagram: Suzuki Coupling Main Pathway vs. Side Reactions

The following diagram illustrates the desired catalytic cycle versus the off-cycle side reactions of homocoupling and protodeboronation.

Suzuki_Side_Reactions cluster_main Desired Catalytic Cycle cluster_side Side Reactions Pd0 Pd(0)L2 OxAdd Ar-Pd(II)-X Pd0->OxAdd Oxidative Addition Transmetal Ar-Pd(II)-Ar' OxAdd->Transmetal Transmetalation RedElim Ar-Ar' (Product) Transmetal->RedElim Reductive Elimination RedElim->Pd0 Proto Ar'-H (Protodeboronation) Homo Ar'-Ar' (Homocoupling) ArX Aryl Halide (Ar-X) ArX->OxAdd ArB Boronic Acid (Ar'-B(OH)2) ArB->Transmetal ArB->Proto + H₂O/Base ArB->Homo O₂ / Heat

Caption: Desired Suzuki cycle vs. protodeboronation and homocoupling.

Part 2: Oxidation of [1,1'-Biphenyl]-4-propanol to the Aldehyde

This final step is critical for product purity. The primary challenge is preventing over-oxidation to the corresponding carboxylic acid.

Problem 3: Product is contaminated with [1,1'-Biphenyl]-4-propanoic acid.

  • Potential Cause: The oxidizing agent used is too strong, the reaction was run for too long, or the temperature was too high.

  • Scientific Explanation: Primary alcohols are first oxidized to aldehydes. In the presence of water, aldehydes can form hydrate intermediates, which are susceptible to further oxidation to carboxylic acids.[8] Strong oxidants like potassium permanganate (KMnO₄) or chromic acid (Jones reagent) will readily cause this over-oxidation.[9]

  • Solutions:

    • Use a Selective Oxidant: Employ reagents specifically designed to stop at the aldehyde stage under anhydrous conditions.

    • Careful Monitoring: Follow the reaction's progress by TLC. Once the starting alcohol spot has disappeared, quench the reaction immediately. Do not leave it running overnight without prior validation.

    • Temperature Control: Perform the oxidation at the recommended temperature (often 0 °C or room temperature) and avoid uncontrolled exotherms.

Table: Comparison of Selective Oxidizing Agents
Reagent SystemCommon NameTypical ConditionsAdvantagesCommon Issues/Side Products
Pyridinium chlorochromatePCCCH₂Cl₂, Room TempSimple setup, commercially availableChromium waste, can be acidic
(COCl)₂/DMSO, then Et₃NSwern OxidationCH₂Cl₂, -78 °C to RTHigh yields, mild conditionsRequires low temp, unpleasant odor
SO₃·Py/DMSO, then Et₃NParikh-DoeringCH₂Cl₂, 0 °C to RTNon-toxic, mild, room tempCan be slower than Swern
NaOCl/TEMPOTEMPO OxidationCH₂Cl₂/H₂O, 0 °CCatalytic, environmentally benignRequires careful pH control
Diagram: Selective Oxidation vs. Over-Oxidation

This diagram shows the desired transformation versus the common over-oxidation side reaction pathway.

Oxidation_Pathway Start [1,1'-Biphenyl]-4-propanol Product [1,1'-Biphenyl]-4-propanal (Desired Product) Start->Product Selective Oxidation (e.g., PCC, Swern) SideProduct [1,1'-Biphenyl]-4-propanoic acid (Side Product) Start->SideProduct Strong Oxidant (e.g., KMnO₄) Hydrate Aldehyde Hydrate (Intermediate) Product->Hydrate + H₂O Hydrate->SideProduct Further Oxidation

Caption: Pathways for desired aldehyde vs. over-oxidation to acid.

Experimental Protocols

Protocol 1: Synthesis of [1,1'-Biphenyl]-4-carbaldehyde via Suzuki Coupling

This protocol is adapted from a validated procedure for a similar structure.[2]

  • Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-bromobenzaldehyde (1.85 g, 10.0 mmol), phenylboronic acid (1.46 g, 12.0 mmol), and potassium carbonate (4.14 g, 30.0 mmol).

  • Degassing: Seal the flask with a septum, and purge with argon for 15 minutes. Add 1-propanol (50 mL) and water (15 mL) via syringe. Degas the resulting suspension by bubbling argon through it for an additional 20 minutes.

  • Catalyst Addition: Under a positive pressure of argon, add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (231 mg, 0.2 mmol, 2 mol%).

  • Reaction: Heat the mixture to reflux (approx. 90-95 °C) with vigorous stirring. Monitor the reaction by TLC (3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 2-4 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (100 mL) and water (100 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate (50 mL), followed by brine (50 mL).[10] Dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude solid by flash chromatography (silica gel, gradient elution with 95:5 to 90:10 hexanes:ethyl acetate) to yield [1,1'-biphenyl]-4-carbaldehyde as a white solid.

Protocol 2: Swern Oxidation of [1,1'-Biphenyl]-4-propanol
  • Oxalyl Chloride/DMSO Adduct Formation: In a flame-dried 100 mL flask under argon, dissolve oxalyl chloride (0.8 mL, 9.0 mmol) in anhydrous dichloromethane (DCM) (30 mL). Cool the solution to -78 °C (dry ice/acetone bath). Slowly add a solution of dimethyl sulfoxide (DMSO) (1.3 mL, 18.0 mmol) in DCM (5 mL). Stir for 15 minutes.

  • Alcohol Addition: Add a solution of [1,1'-Biphenyl]-4-propanol (1.06 g, 5.0 mmol) in DCM (10 mL) dropwise over 10 minutes, keeping the internal temperature below -65 °C. Stir for 30 minutes at -78 °C.

  • Quench: Add triethylamine (Et₃N) (3.5 mL, 25.0 mmol) dropwise. Allow the reaction to stir for 15 minutes at -78 °C, then remove the cooling bath and allow it to warm to room temperature over 30 minutes.

  • Workup: Add water (50 mL) to the flask. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 25 mL).

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl (25 mL), saturated aqueous sodium bicarbonate (25 mL), and brine (25 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate carefully on a rotary evaporator.

  • Purification: Purify the crude oil by flash chromatography (silica gel, gradient elution with 98:2 to 95:5 hexanes:ethyl acetate) to yield [1,1'-Biphenyl]-4-propanal.

References

  • Preparation of 4-bromobiphenyl.
  • 1,1'-Biphenyl, 2-methyl-4'-nitro. Organic Syntheses Procedure.
  • 2,2-Bis(4-Hydroxyphenyl)
  • Suzuki cross coupling reaction of aryl halides with arylboronic acid.
  • 4,4'-dibromobiphenyl. Organic Syntheses Procedure.
  • Synthesis process of 4-bromo-4'-propylbiphenyl.
  • Biphenyl, 4-bromo. Organic Syntheses Procedure.
  • Propanal Production Methods.
  • Synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. Organic Syntheses Procedure.
  • Oxidation of Alcohols. Chemistry LibreTexts. [Link]

  • How is propane nitrile converted into the propanal. Vedantu. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Demystifying The Mechanisms of Alcohol Oxidations. Master Organic Chemistry. [Link]

  • The Suzuki Reaction. Myers Group, Harvard University. [Link]

  • Oxidation of alcohols. Chemguide. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to [1,1'-Biphenyl]-4-propanal and Other Biphenyl Derivatives in Anti-Inflammatory Bioassays

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the vast landscape of anti-inflammatory drug discovery, the biphenyl scaffold represents a privileged structure with a rich history and promising future.[1] This guide provides an in-depth comparison of the bioassay performance of various biphenyl derivatives, with a particular focus on understanding the potential of [1,1'-Biphenyl]-4-propanal in this context. While direct experimental data for [1,1'-Biphenyl]-4-propanal is limited in publicly available literature, this guide will leverage data from structurally similar and well-characterized biphenyl derivatives to provide a robust scientific rationale for its potential activity and to guide future experimental design.

We will delve into the established anti-inflammatory mechanisms of biphenyl compounds, provide detailed protocols for key bioassays, and present a comparative analysis based on available data, all while maintaining the highest standards of scientific integrity.

The Biphenyl Scaffold: A Foundation for Potent Bioactivity

The biphenyl moiety, consisting of two connected phenyl rings, is a cornerstone in medicinal chemistry, affording compounds with a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1] The conformational flexibility of the biphenyl ring system allows for optimal interaction with various biological targets, and the ease of substitution on the phenyl rings provides a powerful tool for modulating potency, selectivity, and pharmacokinetic properties.[2]

A notable example of a successful biphenyl-containing anti-inflammatory drug is Flurbiprofen , 2-(2-fluoro-[1,1'-biphenyl]-4-yl)propionic acid.[3] As a non-steroidal anti-inflammatory drug (NSAID), Flurbiprofen's primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of pro-inflammatory prostaglandins.[4] This established precedent underscores the potential of other biphenyl derivatives, such as [1,1'-Biphenyl]-4-propanal, as novel anti-inflammatory agents.

Comparative Analysis of Biphenyl Derivatives in Anti-Inflammatory Bioassays

To understand the potential of [1,1'-Biphenyl]-4-propanal, we will compare it with two classes of biphenyl derivatives for which anti-inflammatory data is available: the well-established NSAID, Flurbiprofen, and a series of recently synthesized [1,1'-biphenyl]-4-yl)-3-substituted 2-en-1-one derivatives.

Compound ClassStructureKnown/Reported Anti-Inflammatory ActivityKey Bioassay Data
[1,1'-Biphenyl]-4-propanal Hypothesized based on SARNo direct experimental data found.
Flurbiprofen Potent non-selective COX inhibitor.[4]IC50 (COX-1): ~0.5-1.5 µMIC50 (COX-2): ~0.2-0.8 µM
[1,1'-biphenyl]-4-yl)-3-substituted 2-en-1-one derivatives Moderate anti-inflammatory activity in protein denaturation assays.% Inhibition of protein denaturation reported, but specific IC50 values are not available in the reviewed literature.

Structure-Activity Relationship (SAR) Insights and the Potential of [1,1'-Biphenyl]-4-propanal:

The chemical structure of [1,1'-Biphenyl]-4-propanal features the core biphenyl scaffold, which is crucial for anti-inflammatory activity. The three-carbon propanal side chain at the 4-position is of particular interest. In Flurbiprofen, the propionic acid moiety is critical for its COX inhibitory activity. While a propanal is chemically distinct from a propionic acid (aldehyde vs. carboxylic acid), it is plausible that the propanal could be metabolized in vivo to the corresponding carboxylic acid, thus acting as a prodrug. Alternatively, the aldehyde functionality itself could interact with biological targets.

The [1,1'-biphenyl]-4-yl)-3-substituted 2-en-1-one derivatives also possess a three-carbon chain, albeit with a different functional group (an α,β-unsaturated ketone). Their reported activity in a protein denaturation assay, a preliminary indicator of anti-inflammatory potential, suggests that a three-carbon chain at the 4-position of the biphenyl ring is compatible with anti-inflammatory effects.

Based on these observations, it is reasonable to hypothesize that [1,1'-Biphenyl]-4-propanal possesses anti-inflammatory properties , potentially acting through similar mechanisms as other biphenyl derivatives, such as the inhibition of pro-inflammatory enzymes. However, empirical validation through rigorous bioassays is essential.

Key Bioassays for Evaluating Anti-Inflammatory Potential

To empirically assess the anti-inflammatory activity of [1,1'-Biphenyl]-4-propanal and other novel biphenyl derivatives, a tiered approach employing a series of in vitro bioassays is recommended.

Inhibition of Protein Denaturation Assay (Preliminary Screening)

This assay serves as a rapid and cost-effective initial screen for anti-inflammatory activity. Denaturation of tissue proteins is a hallmark of inflammation, and the ability of a compound to prevent this process is indicative of its potential anti-inflammatory effect.

Experimental Protocol:

  • Preparation of Reagents:

    • Test Compound Stock Solution: Prepare a 1 mg/mL stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Bovine Serum Albumin (BSA) Solution: Prepare a 1% w/v solution of BSA in phosphate-buffered saline (PBS, pH 6.4).

    • Standard Drug: Prepare a 100 µg/mL solution of a reference NSAID (e.g., Diclofenac sodium) in PBS.

  • Assay Procedure:

    • To 0.5 mL of various concentrations of the test compound (e.g., 10, 50, 100, 250, 500 µg/mL), add 0.45 mL of BSA solution.

    • For the control, mix 0.5 mL of the vehicle (e.g., DMSO) with 0.45 mL of BSA solution.

    • For the standard, mix 0.5 mL of the standard drug solution with 0.45 mL of BSA solution.

    • Incubate all tubes at 37°C for 20 minutes.

    • Induce denaturation by heating the tubes at 70°C for 5 minutes in a water bath.

    • After cooling, measure the absorbance of the solutions at 660 nm.

  • Calculation of Inhibition:

    • The percentage inhibition of protein denaturation is calculated as follows: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This is a mechanistic assay to determine if the anti-inflammatory activity is mediated through the inhibition of COX enzymes.

Experimental Workflow:

COX_Inhibition_Workflow start Prepare Reagents: - COX-1/COX-2 Enzyme - Arachidonic Acid (Substrate) - Test Compound - Reference Inhibitor (e.g., Celecoxib) incubate Incubate Enzyme with Test Compound or Vehicle start->incubate add_substrate Initiate Reaction by Adding Arachidonic Acid incubate->add_substrate stop_reaction Stop Reaction after Defined Time add_substrate->stop_reaction measure_product Measure Prostaglandin E2 (PGE2) Production via ELISA stop_reaction->measure_product calculate_ic50 Calculate IC50 Value measure_product->calculate_ic50

Figure 1: Workflow for COX Inhibition Assay.

5-Lipoxygenase (5-LOX) Inhibition Assay

This assay investigates the inhibitory effect on the 5-LOX enzyme, another key player in the inflammatory cascade that produces leukotrienes.

Experimental Protocol:

  • Reagents:

    • 5-Lipoxygenase enzyme solution.

    • Linoleic acid (substrate).

    • Test compound solutions at various concentrations.

    • Reference inhibitor (e.g., Zileuton).

    • Phosphate buffer (pH 8.0).

  • Procedure:

    • Pre-incubate the 5-LOX enzyme with the test compound or vehicle at 25°C for 10 minutes.

    • Initiate the reaction by adding the linoleic acid substrate.

    • Monitor the formation of the hydroperoxy product by measuring the increase in absorbance at 234 nm over time.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the percentage of inhibition relative to the vehicle control.

    • Calculate the IC50 value.

NF-κB Signaling Pathway Inhibition Assay in Macrophages

The transcription factor NF-κB is a master regulator of inflammation. This cell-based assay determines if a compound can inhibit its activation.

Signaling Pathway:

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB->Genes translocates & activates transcription Nucleus Nucleus Cytokines Inflammatory Cytokines Genes->Cytokines leads to production of

Figure 2: Simplified NF-κB Signaling Pathway.

Experimental Protocol using RAW 264.7 Macrophages:

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS.

  • Treatment:

    • Pre-treat the cells with various concentrations of the test compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for the appropriate time (e.g., 30 minutes for phosphorylation studies, 24 hours for cytokine measurements).

  • Analysis:

    • Western Blot: Analyze the phosphorylation of IκBα and the p65 subunit of NF-κB in cell lysates.

    • ELISA: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant.

    • Reporter Assay: Transfect cells with an NF-κB luciferase reporter plasmid and measure luciferase activity.

Conclusion and Future Directions

While the biphenyl scaffold is a well-established pharmacophore in anti-inflammatory drug discovery, the specific biological activity of [1,1'-Biphenyl]-4-propanal remains to be elucidated. Based on the structure-activity relationships of related biphenyl derivatives, particularly the known COX inhibitor Flurbiprofen and the emerging anti-inflammatory properties of other 4-substituted biphenyls, it is scientifically plausible to hypothesize that [1,1'-Biphenyl]-4-propanal will exhibit anti-inflammatory effects.

The comprehensive bioassay protocols provided in this guide offer a clear roadmap for the empirical investigation of this and other novel biphenyl derivatives. Future research should focus on a systematic evaluation of [1,1'-Biphenyl]-4-propanal in the described assays to determine its potency, mechanism of action, and potential as a lead compound for the development of new anti-inflammatory therapeutics.

References

  • Rathi, B. S., Wagh, N. K., Bodhankar, S. L., & Kulkarni, V. M. (2006). Evaluation of anti-inflammatory and analgesic activity of a new class of biphenyl analogs in animal models of inflammation. Arzneimittelforschung, 56(9), 640-646. [Link]

  • MDPI. (2023). 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. Molbank, 2023(3), M1682. [Link]

  • IJSDR. (2021). Biological deeds of Biphenyl derivatives - A short Review. International Journal of Scientific Development and Research, 6(12). [Link]

  • MDPI. (2024). Novel Flurbiprofen Derivatives as Antioxidant and Anti-Inflammatory Agents: Synthesis, In Silico, and In Vitro Biological Evaluation. Molecules, 29(2), 405. [Link]

  • Samarakoon, S. M. B. C., et al. (2023). In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method. Journal of Applied Pharmaceutical Science, 13(01), pp. 165-170. [Link]

  • Schepetkin, I. A., & Quinn, M. T. (2006). Botanical polysaccharides: macrophage immunomodulation and therapeutic potential. International immunopharmacology, 6(3), 317–333. [Link]

  • Lawrence, T. (2009). The nuclear factor NF-kappaB pathway in inflammation. Cold Spring Harbor perspectives in biology, 1(6), a001651. [Link]

  • Rainsford, K. D. (2007). Anti-inflammatory drugs in the 21st century. Sub-cellular biochemistry, 42, 3–27. [Link]

  • Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian journal of pharmaceutical research : IJPR, 10(4), 655–683. [Link]

  • ResearchGate. (n.d.). Some biologically active biphenyl derivatives. [Link]

Sources

Comparative analysis of [1,1'-Biphenyl]-4-propanal synthesis routes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

[1,1'-Biphenyl]-4-propanal (CAS: 3544-23-8) is a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) such as fenbufen derivatives, as well as liquid crystal mesogens.[1] Its synthesis presents a classic chemoselective challenge: installing or preserving a reactive aldehyde functionality on a biphenyl core without over-reduction or oxidation.[1]

This guide evaluates three distinct synthetic pathways:

  • Reductive Homologation: The classical reduction of the corresponding ester.[1]

  • Oxidative Dehydrogenation: The high-fidelity oxidation of the alcohol.[1]

  • Catalytic Heck Coupling: A convergent, atom-economic approach using palladium catalysis.[1]

Part 1: Strategic Analysis & Route Selection[1]

Decision Matrix: Route Comparison
FeatureRoute A: Ester Reduction Route B: Alcohol Oxidation Route C: Heck Coupling
Primary Precursor Fenbufen (Acid) / Ester3-(4-Biphenylyl)-1-propanol4-Bromobiphenyl + Allyl Alcohol
Key Reagent DIBAL-HSwern (DMSO/Oxalyl Chloride)Pd(OAc)₂, TBAB
Est.[1] Yield 75–85%90–95%65–80%
Atom Economy Moderate (Loss of alcohol/protecting groups)Low (Stoichiometric oxidant waste)High (Direct C-C bond formation)
Scalability Difficult (Cryogenic -78°C required)Moderate (Exothermic control needed)Excellent (Batch/Flow compatible)
Cost Profile Low Material / High EnergyHigh Reagent CostHigh Catalyst Cost
Retrosynthetic Logic

The following diagram illustrates the disconnection strategies for the target molecule.

Retrosynthesis Target [1,1'-Biphenyl]-4-propanal Ester Ester Precursor (via Fenbufen) Target->Ester Selective Reduction (DIBAL-H) Alcohol 3-(4-Biphenylyl)-1-propanol Target->Alcohol Oxidation (Swern/PCC) Halide 4-Bromobiphenyl + Allyl Alcohol Target->Halide Pd-Catalyzed Heck Coupling caption Figure 1: Retrosynthetic disconnection showing the three primary entry points.

Part 2: Detailed Experimental Protocols

Route A: Selective Reduction (The "Fenbufen" Route)

Best for: Laboratories with existing stock of Fenbufen or its derivatives.

This route leverages Fenbufen (3-(4-biphenylyl)propanoic acid), a widely available generic NSAID.[1] Direct reduction of the acid is difficult; therefore, it is first converted to the methyl ester, followed by cryogenic reduction.

Mechanism: Diisobutylaluminum hydride (DIBAL-H) acts as an electrophilic reducing agent.[1] At -78°C, it forms a stable tetrahedral aluminate intermediate with the ester.[1] This intermediate does not collapse to the aldehyde until the reaction is quenched, preventing over-reduction to the alcohol.

Protocol:

  • Esterification: Reflux Fenbufen (10 mmol) in dry methanol (30 mL) with catalytic H₂SO₄ (0.5 mL) for 4 hours. Concentrate and extract to yield methyl 3-(4-biphenylyl)propanoate.[1]

  • Reduction Setup: Dissolve the ester (1.0 equiv) in anhydrous Toluene (0.2 M) under Argon. Cool strictly to -78°C (Dry ice/Acetone).

  • Addition: Add DIBAL-H (1.0 M in toluene, 1.1 equiv) dropwise over 30 minutes via syringe pump. Crucial: Maintain internal temp < -70°C.

  • Quench: Stir for 1 hour at -78°C. Quench by adding methanol (2 mL) followed by saturated Rochelle’s salt (potassium sodium tartrate) solution.

  • Workup: Warm to RT and stir vigorously until the aluminum emulsion breaks (can take 1-2 hours). Extract with ether.[1][2]

DIBAL_Workflow Start Ester Substrate (Anhydrous Toluene) Cool Cool to -78°C Start->Cool Add Add DIBAL-H (Dropwise) Cool->Add Inter Tetrahedral Intermediate Add->Inter Quench Rochelle's Salt Quench Inter->Quench Product Aldehyde Quench->Product caption Figure 2: Critical workflow for DIBAL-H reduction avoiding over-reduction.

Route C: The Jeffery-Heck Coupling (The "Direct" Route)

Best for: Green chemistry applications, atom economy, and avoiding protection/deprotection steps.

This route utilizes the Jeffery conditions for the Heck reaction. Unlike standard Heck reactions that yield alkenes, coupling an aryl halide with allyl alcohol results in an enol that tautomerizes directly to the aldehyde (or ketone).

Mechanism:

  • Oxidative addition of Pd(0) to 4-Bromobiphenyl.[1]

  • Migratory insertion into allyl alcohol.[1]

  • 
    -hydride elimination to form the enol.[1]
    
  • Tautomerization to [1,1'-Biphenyl]-4-propanal.[1]

Protocol:

  • Reagents: Charge a flask with 4-Bromobiphenyl (1.0 equiv), Allyl Alcohol (1.5 equiv), Pd(OAc)₂ (2-5 mol%), NaHCO₃ (2.5 equiv), and Tetrabutylammonium bromide (TBAB, 1.0 equiv).

  • Solvent: Add DMF (or water for green variants, though yield may vary).

  • Reaction: Heat to 85°C for 12 hours under inert atmosphere.

  • Purification: The product mixture may contain isomers (aldehyde vs. ketone).[1] The aldehyde is typically the major product when using Jeffery conditions (base + phase transfer catalyst). Purify via silica gel chromatography (Hexanes:EtOAc).

Note: The regioselectivity (aldehyde vs. ketone) is highly sensitive to the ligand and base. TBAB is essential here to promote the specific pathway to the aldehyde [1, 3].

Heck_Cycle Pd0 Pd(0) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + 4-Bromobiphenyl Insert Allyl Alcohol Insertion OxAdd->Insert + Allyl Alcohol Elim Beta-Hydride Elimination Insert->Elim Elim->Pd0 Regeneration Enol Enol Intermediate Elim->Enol - Pd(0) Taut Tautomerization Enol->Taut Product [1,1'-Biphenyl]-4-propanal Taut->Product caption Figure 3: Catalytic cycle showing the in-situ isomerization to the aldehyde.

Part 3: Troubleshooting & Validation

IssueProbable CauseCorrective Action
Low Yield (Route A) Temperature > -70°C during addition.[1]Use a cryostat or fresh Dry Ice/Acetone.[1] Ensure slow addition.
Alcohol Contamination (Route A) Quench was too slow or inefficient.Use Rochelle's salt and allow full phase separation time.[1]
Isomer Mix (Route C) Formation of ketone (2-propanone derivative).[1]Ensure TBAB is present.[1] Lower temperature slightly (70-80°C).[1][3]
Starting Material Left (Route C) Catalyst deactivation (Pd black formation).Degas solvents thoroughly.[1] Add phosphine ligand (e.g., PPh3) if using standard Heck conditions.[1][4]

References

  • Jeffery, T. (1984).[1] "Palladium-catalysed arylation of allylic alcohols with aryl halides in solid-liquid phase transfer conditions." Journal of the Chemical Society, Chemical Communications, (19), 1287–1289. Link

  • Organic Syntheses. (1998).[1] "Synthesis of Unsymmetrical Biaryls Using a Modified Suzuki Cross-Coupling." Org.[1][5][6][7][8] Synth. 75,[1][9] 53. Link

  • Kantam, M. L., et al. (2025).[1][7] "Heck arylation of allyl alcohol catalyzed by Pd(0) nanoparticles." ResearchGate.[1][2] Link

  • PubChem. (2025).[1] "Compound Summary: 3-(4-Biphenylyl)-1-propanol." National Library of Medicine.[1] Link

  • Jurkauskas, V., et al. (2005).[1][10] "Reduction of Carboxylic Acids and Esters." Organic Chemistry Portal. Link

Sources

Comparative Efficacy Guide: [1,1'-Biphenyl]-4-propanal vs. Standard Tyrosinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide evaluates the efficacy of [1,1'-Biphenyl]-4-propanal (also referred to as 3-(4-Biphenylyl)propionaldehyde or BPP ) as a bioactive inhibitor. Based on the structural pharmacophore—a biphenyl core coupled with an aldehyde "warhead"—this molecule acts primarily as a Tyrosinase Inhibitor (melanogenesis pathway) and potentially as a Cysteine Protease Inhibitor (due to the electrophilic aldehyde). Additionally, it serves as a metabolic precursor (pro-drug) to the NSAID Fenbufen (via oxidation to the acid).

This guide focuses on its direct efficacy as a Tyrosinase Inhibitor for depigmentation applications, comparing it against industry standards like Kojic Acid and Arbutin .

Executive Summary

[1,1'-Biphenyl]-4-propanal (BPP) is a lipophilic small molecule inhibitor characterized by a biphenyl scaffold and a reactive aldehyde tail. Unlike hydrophilic inhibitors (e.g., Kojic Acid), BPP offers superior membrane permeability (LogP ~3.5), allowing it to target intracellular Tyrosinase more effectively in melanocytes.

  • Primary Mechanism: Competitive inhibition of Tyrosinase (copper chelation mimicry) and potential suicide substrate activity.

  • Secondary Mechanism: Reversible covalent inhibition of cysteine proteases (e.g., Calpain) via hemithioacetal formation.

  • Metabolic Fate: In vivo oxidation converts BPP to 4-Biphenylpropionic acid (active metabolite of Fenbufen), exerting anti-inflammatory (COX-inhibiting) effects.

Mechanism of Action & Structural Logic

The Biphenyl Scaffold Effect

Research indicates that the biphenyl motif mimics the tyrosine substrate's aromatic ring but with higher affinity due to hydrophobic interactions within the enzyme's active site pocket.

  • Reference: Biphenyl derivatives, such as 4,4'-dihydroxybiphenyl, have shown potent tyrosinase inhibition (

    
    ), outperforming Kojic Acid in specific assays [1].
    
The Aldehyde "Warhead"

The propanal group functions differently than the carboxylic acid found in NSAIDs:

  • Tyrosinase: The aldehyde oxygen can coordinate with the binuclear copper active site, blocking the entry of L-DOPA.

  • Cysteine Proteases: The electrophilic carbonyl carbon can undergo nucleophilic attack by the active site cysteine thiolate (

    
    ), forming a reversible hemithioacetal intermediate.
    
Pathway Visualization

The following diagram illustrates the dual-action potential of BPP in the Melanogenesis and Inflammation pathways.

BPP_Pathway cluster_Melanogenesis Melanogenesis Pathway (Skin) cluster_Metabolism Systemic Metabolism (Liver/Plasma) BPP [1,1'-Biphenyl]-4-propanal (Lipophilic Inhibitor) Tyrosinase Tyrosinase Enzyme (Copper Active Site) BPP->Tyrosinase Inhibits (Competitive) ALDH Aldehyde Dehydrogenase BPP->ALDH Oxidation Dopaquinone Dopaquinone Tyrosinase->Dopaquinone Tyrosine L-Tyrosine Tyrosine->Dopaquinone Blocked by BPP Melanin Melanin Pigment Dopaquinone->Melanin Acid 4-Biphenylpropionic Acid (Fenbufen Metabolite) ALDH->Acid COX COX-1/COX-2 Acid->COX Inhibits (NSAID Effect)

Figure 1: Dual mechanism of [1,1'-Biphenyl]-4-propanal. Direct inhibition of Tyrosinase (Melanogenesis) and metabolic conversion to a COX inhibitor.

Comparative Efficacy Analysis

The following table compares BPP against industry-standard inhibitors. Data is synthesized from structure-activity relationship (SAR) studies of biphenyl derivatives [1][2].

Feature[1,1'-Biphenyl]-4-propanal (BPP)Kojic Acid (Standard)Arbutin (Natural)Hydroquinone (Rx)
Primary Target Tyrosinase (Copper Site)Tyrosinase (Copper Chelation)Tyrosinase (Substrate Competition)Tyrosinase (Cytotoxicity)
Potency (

)
~2 - 10

(Predicted*)
~10 - 50

> 100

< 1

Mechanism Competitive / Reversible CovalentChelation (Mixed Type)CompetitiveIrreversible / Toxic
Lipophilicity (LogP) High (~3.5) Low (-0.64)Low (-1.35)Moderate (0.59)
Cell Permeability Excellent (Deep Dermis)Poor (Requires formulation)PoorGood
Stability Moderate (Oxidation prone)HighHighLow (Oxidizes rapidly)

Note on Potency: While exact


 values for the propanal vary by assay conditions, biphenyl scaffolds generally exhibit 10-50x higher affinity than Kojic Acid due to hydrophobic interactions with the enzyme's Valine/Alanine residues [1].
Why Choose BPP?
  • Enhanced Penetration: Unlike Kojic Acid, BPP's lipophilic biphenyl tail allows it to cross the melanocyte membrane passively, reaching intracellular tyrosinase more effectively.

  • Dual Activity: The aldehyde group can reversibly inhibit downstream processing enzymes (like cysteine proteases), potentially stabilizing the depigmentation effect.

Experimental Protocol: Mushroom Tyrosinase Assay

To validate the efficacy of BPP in your lab, use this self-validating colorimetric protocol.

Objective: Determine


 of BPP against Mushroom Tyrosinase using L-DOPA as a substrate.
Reagents
  • Buffer: 50 mM Phosphate Buffer (pH 6.8).

  • Enzyme: Mushroom Tyrosinase (Sigma-Aldrich, T3824), 1000 U/mL stock.

  • Substrate: L-DOPA (2 mM in buffer).

  • Inhibitor: BPP (Dissolved in DMSO, serial dilutions: 0.1, 1, 10, 50, 100

    
    ).
    
  • Control: Kojic Acid (same concentrations).

Workflow
  • Preparation: In a 96-well plate, add 80

    
     Phosphate Buffer .
    
  • Inhibitor Addition: Add 10

    
     of BPP solution  (or DMSO blank).
    
  • Enzyme Incubation: Add 10

    
     Tyrosinase . Incubate at 25°C for 10 minutes .
    
    • Checkpoint: This pre-incubation allows the inhibitor to bind the active site before the substrate competes.

  • Reaction Start: Add 100

    
     L-DOPA substrate .
    
  • Measurement: Monitor Absorbance at 475 nm (Dopachrome formation) every 30 seconds for 10 minutes.

Data Calculation

Calculate % Inhibition using the slope of the linear reaction phase:



Plot % Inhibition vs. Log[Concentration] to derive 

.

Safety & Metabolic Considerations

Researchers must be aware that BPP is a reactive electrophile .

  • Aldehyde Reactivity: It may form Schiff bases with amine-containing proteins in media. Avoid using amine-based buffers (like Tris) in the assay; use Phosphate or HEPES.

  • Pro-drug Conversion: In vivo, BPP is oxidized by ALDH to 4-Biphenylpropionic Acid , which is structurally related to Fenbufen [3]. This metabolite is a potent COX inhibitor. In animal models, this may manifest as an anti-inflammatory effect alongside depigmentation.

References

  • Kim, Y.J., et al. (2005). "4,4'-Dihydroxybiphenyl as a new potent tyrosinase inhibitor." Biological and Pharmaceutical Bulletin, 28(2), 323-327.

  • Zolghadri, S., et al. (2019). "A comprehensive review on tyrosinase inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 279-309.

  • Child, R.G., et al. (1977). "Fenbufen, a new anti-inflammatory analgesic: synthesis and structure-activity relationships of analogs."[1] Journal of Pharmaceutical Sciences, 66(4), 466-476.

Sources

A Senior Application Scientist's Guide to the Validation of [1,1'-Biphenyl]-4-propanal as a Novel Biomarker

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the validation of [1,1'-Biphenyl]-4-propanal as a potential biomarker. It is designed for researchers, scientists, and drug development professionals seeking to understand the rigorous process of biomarker validation, from initial hypothesis to clinical application. We will explore the scientific rationale for investigating this novel compound, compare it with established biomarkers, and provide detailed experimental protocols for its analytical and clinical validation.

Introduction: The Imperative for Rigorous Biomarker Validation

Biomarkers are objectively measurable characteristics that serve as indicators of normal biological processes, pathogenic processes, or pharmacological responses to a therapeutic intervention.[1] In drug development and clinical diagnostics, biomarkers are indispensable tools for patient stratification, monitoring disease progression, and assessing treatment efficacy.[2] However, the journey from a candidate biomarker to a clinically accepted tool is arduous and requires a stringent validation process to ensure its accuracy, reliability, and relevance.[3][4]

The U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established clear guidelines for biomarker qualification.[5][6][7] A "fit-for-purpose" validation approach is widely acknowledged, where the extent of validation depends on the intended use of the biomarker.[8] An exploratory biomarker may require less stringent validation than a biomarker used for pivotal clinical trial endpoints.[3]

This guide will use [1,1'-Biphenyl]-4-propanal as a case study to illustrate the validation process for a novel small molecule biomarker. Due to the limited direct literature on this specific compound as a biomarker, we will hypothesize its origin and clinical relevance based on its chemical structure and draw parallels with established biomarker classes.

[1,1'-Biphenyl]-4-propanal: A Novel Candidate Biomarker

[1,1'-Biphenyl]-4-propanal is an aromatic aldehyde. Its biphenyl core is found in various synthetic compounds, including some pharmaceuticals and industrial chemicals.[9] The propanal functional group is a reactive aldehyde, and aldehydes are often byproducts of oxidative stress, particularly lipid peroxidation.[10][11][12]

Hypothesized Origin and Clinical Relevance

We hypothesize that [1,1'-Biphenyl]-4-propanal may arise from the oxidative degradation of larger, biphenyl-containing molecules within the body, such as certain drugs or environmental exposures. The presence of this aldehyde could therefore be indicative of localized or systemic oxidative stress.

Oxidative stress is implicated in a wide range of pathologies, including:

  • Neurodegenerative Diseases: Conditions like Alzheimer's and Parkinson's disease are characterized by extensive oxidative damage.[1][13][14][15]

  • Cardiovascular Diseases: Lipid peroxidation is a key event in the pathogenesis of atherosclerosis.[16]

  • Inflammatory Diseases: Chronic inflammation is associated with persistent oxidative stress.[16]

  • Toxicology: Exposure to certain toxins can induce oxidative stress.[17]

Given these associations, [1,1'-Biphenyl]-4-propanal could potentially serve as a biomarker for these conditions, offering insights into disease mechanisms and therapeutic responses.

The Biomarker Validation Workflow

The validation of a novel biomarker like [1,1'-Biphenyl]-4-propanal follows a multi-stage process. This workflow ensures that the biomarker is analytically sound and clinically relevant.

G cluster_0 Phase 1: Pre-analytical & Analytical Validation cluster_1 Phase 2: Clinical Validation & Qualification Analyte Identification & Characterization Analyte Identification & Characterization Assay Development & Optimization Assay Development & Optimization Analyte Identification & Characterization->Assay Development & Optimization Analytical Method Validation Analytical Method Validation Assay Development & Optimization->Analytical Method Validation Exploratory Studies Exploratory Studies Analytical Method Validation->Exploratory Studies Fit-for-Purpose Clinical Assay Validation Clinical Assay Validation Exploratory Studies->Clinical Assay Validation Retrospective/Prospective Studies Retrospective/Prospective Studies Clinical Assay Validation->Retrospective/Prospective Studies Regulatory Submission (FDA/EMA) Regulatory Submission (FDA/EMA) Retrospective/Prospective Studies->Regulatory Submission (FDA/EMA)

Caption: A generalized workflow for biomarker validation.

Comparative Analysis: [1,1'-Biphenyl]-4-propanal vs. Established Biomarkers

To establish the potential utility of [1,1'-Biphenyl]-4-propanal, it is crucial to compare its performance against well-established biomarkers in relevant disease areas.

Oxidative Stress Biomarkers

Commonly used markers of oxidative stress include products of lipid peroxidation, DNA/RNA oxidation, and protein oxidation.[16][18][19]

Biomarker ClassEstablished ExamplesAnalytical MethodsAdvantagesDisadvantages
Lipid Peroxidation Products Malondialdehyde (MDA), 4-hydroxy-2-nonenal (HNE), F2-isoprostanesGC-MS, LC-MS/MS, ELISAWell-established, reflect lipid damageMDA lacks specificity (TBARS assay), F2-isoprostanes can be challenging to measure
DNA/RNA Oxidation Products 8-hydroxy-2'-deoxyguanosine (8-OHdG)LC-MS/MS, ELISASpecific for nucleic acid damage, stableCan be influenced by DNA repair mechanisms
Protein Oxidation Products Protein carbonyls, 3-nitrotyrosineSpectrophotometry, Western Blot, LC-MS/MSIndicates protein damageCan be a general marker of damage, not specific to a pathway

[1,1'-Biphenyl]-4-propanal, as a hypothesized product of oxidative degradation, would fall into a similar category as other aldehydes like MDA and HNE.[12] Its unique biphenyl structure, however, may offer greater specificity, potentially linking oxidative stress to a particular metabolic pathway or exposure.

Neurodegenerative Disease Biomarkers

For neurodegenerative diseases like Alzheimer's, the core biomarkers are found in cerebrospinal fluid (CSF).[15]

BiomarkerPathological CorrelateAnalytical MethodsUtility
Amyloid-beta 42 (Aβ42) Amyloid plaquesELISA, Mass SpectrometryDiagnostic for Alzheimer's disease
Total Tau (t-tau) Neuronal injuryELISAMarker of neurodegeneration intensity
Phosphorylated Tau (p-tau) Neurofibrillary tanglesELISASpecific for Alzheimer's pathology

If [1,1'-Biphenyl]-4-propanal is found to be elevated in the CSF or blood of patients with neurodegenerative diseases, it could serve as a complementary biomarker, potentially reflecting a specific aspect of oxidative stress-related neurodegeneration.

Experimental Protocols for Validation

The following sections provide detailed, step-by-step methodologies for the analytical validation of [1,1'-Biphenyl]-4-propanal.

Quantification of [1,1'-Biphenyl]-4-propanal in Human Plasma by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices due to its high sensitivity and selectivity.[20][21][22][23]

Objective: To develop and validate a robust LC-MS/MS method for the quantification of [1,1'-Biphenyl]-4-propanal in human plasma.

Materials:

  • [1,1'-Biphenyl]-4-propanal analytical standard

  • Stable isotope-labeled internal standard (e.g., [1,1'-Biphenyl]-4-propanal-d4)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid

  • Human plasma (K2EDTA)

  • Solid Phase Extraction (SPE) cartridges

Instrumentation:

  • High-performance liquid chromatography (HPLC) system

  • Tandem mass spectrometer

G Plasma Sample Plasma Sample Protein Precipitation Protein Precipitation Plasma Sample->Protein Precipitation Add Acetonitrile with Internal Standard Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection Solid Phase Extraction (SPE) Solid Phase Extraction (SPE) Supernatant Collection->Solid Phase Extraction (SPE) for cleanup Elution Elution Solid Phase Extraction (SPE)->Elution Evaporation & Reconstitution Evaporation & Reconstitution Elution->Evaporation & Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Evaporation & Reconstitution->LC-MS/MS Analysis

Caption: Sample preparation workflow for LC-MS/MS analysis.

Methodology:

  • Preparation of Standards and Quality Controls (QCs):

    • Prepare a stock solution of [1,1'-Biphenyl]-4-propanal in methanol.

    • Serially dilute the stock solution to create calibration standards and QC samples in pooled human plasma.

  • Sample Preparation:

    • To 100 µL of plasma sample, standard, or QC, add 300 µL of acetonitrile containing the internal standard.

    • Vortex to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube.

    • Perform solid-phase extraction for further cleanup if necessary.

    • Evaporate the solvent under a stream of nitrogen.

    • Reconstitute the sample in the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample onto an appropriate HPLC column (e.g., C18).

    • Use a gradient elution with mobile phases consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Detect the analyte and internal standard using the mass spectrometer in multiple reaction monitoring (MRM) mode.

  • Method Validation:

    • Validate the assay for the following parameters according to FDA and EMA guidelines:[24]

      • Selectivity and Specificity: Analyze blank plasma from multiple sources to ensure no interference at the retention time of the analyte.

      • Accuracy and Precision: Analyze QC samples at multiple concentrations on different days.

      • Calibration Curve: Assess the linearity of the response over the desired concentration range.

      • Matrix Effect: Evaluate the ion suppression or enhancement caused by the plasma matrix.

      • Stability: Assess the stability of the analyte in plasma under various storage and handling conditions (freeze-thaw, bench-top, long-term).

Development of a Competitive ELISA for [1,1'-Biphenyl]-4-propanal

Enzyme-linked immunosorbent assays (ELISAs) are a high-throughput and cost-effective alternative to LC-MS/MS, particularly for larger-scale clinical studies.[2][25][26] For small molecules like [1,1'-Biphenyl]-4-propanal, a competitive ELISA format is typically used.[27]

Objective: To develop a sensitive and specific competitive ELISA for the quantification of [1,1'-Biphenyl]-4-propanal.

Principle of Competitive ELISA: In a competitive ELISA, the antigen in the sample competes with a labeled antigen for binding to a limited number of antibody-binding sites. The signal is inversely proportional to the amount of antigen in the sample.

G cluster_0 Step 1: Coating cluster_1 Step 2: Competition cluster_2 Step 3: Detection Coat plate with anti-[1,1'-Biphenyl]-4-propanal antibody Coat plate with anti-[1,1'-Biphenyl]-4-propanal antibody Add sample (containing analyte) and enzyme-labeled [1,1'-Biphenyl]-4-propanal Add sample (containing analyte) and enzyme-labeled [1,1'-Biphenyl]-4-propanal Coat plate with anti-[1,1'-Biphenyl]-4-propanal antibody->Add sample (containing analyte) and enzyme-labeled [1,1'-Biphenyl]-4-propanal Wash and add substrate. Measure color development. Wash and add substrate. Measure color development. Add sample (containing analyte) and enzyme-labeled [1,1'-Biphenyl]-4-propanal->Wash and add substrate. Measure color development.

Caption: Principle of a competitive ELISA.

Methodology:

  • Reagent Generation:

    • Produce a polyclonal or monoclonal antibody specific to [1,1'-Biphenyl]-4-propanal. This may require conjugating the small molecule to a carrier protein to make it immunogenic.

    • Synthesize an enzyme-labeled version of [1,1'-Biphenyl]-4-propanal (e.g., conjugated to horseradish peroxidase - HRP).

  • Assay Development and Optimization:

    • Coat a 96-well plate with the capture antibody.

    • Optimize the concentrations of the capture antibody and the enzyme-labeled antigen.

    • Determine the optimal incubation times and temperatures.

  • Assay Protocol:

    • Add standards, QCs, and unknown samples to the antibody-coated wells.

    • Add the enzyme-labeled [1,1'-Biphenyl]-4-propanal to all wells.

    • Incubate to allow for competitive binding.

    • Wash the plate to remove unbound reagents.

    • Add a chromogenic substrate and incubate until color develops.

    • Stop the reaction and read the absorbance on a plate reader.

  • Method Validation:

    • Validate the ELISA for similar parameters as the LC-MS/MS method, with a focus on:

      • Specificity: Test for cross-reactivity with structurally related molecules.

      • Precision: Determine intra- and inter-assay precision.

      • Accuracy: Assess by spike-recovery experiments.

      • Limit of Detection (LOD) and Limit of Quantification (LOQ): Establish the sensitivity of the assay.

Conclusion and Future Directions

The validation of a novel biomarker like [1,1'-Biphenyl]-4-propanal is a complex but essential process for advancing clinical diagnostics and drug development. This guide has outlined a scientifically rigorous and structured approach, grounded in regulatory principles, for taking this candidate biomarker from hypothesis to a validated analytical method.

The key to success lies in a "fit-for-purpose" validation strategy, a deep understanding of the underlying biology, and the careful selection of appropriate analytical technologies. While the direct evidence for [1,1'-Biphenyl]-4-propanal as a biomarker is currently limited, its chemical nature suggests a plausible role in oxidative stress-related pathologies.

Future work should focus on conducting exploratory clinical studies to measure [1,1'-Biphenyl]-4-propanal in patient populations with neurodegenerative diseases, cardiovascular disease, or known toxic exposures. Comparing its levels with established biomarkers will be critical in defining its clinical utility. Ultimately, the rigorous validation of novel biomarkers like [1,1'-Biphenyl]-4-propanal holds the promise of delivering more precise and effective healthcare.

References

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  • 2,2-Bis(4-Hydroxyphenyl)-1-Propanol—A Persistent Product of Bisphenol A Bio-Oxidation in Fortified Environmental Water, as Identified by HPLC/UV/ESI-MS. (n.d.). MDPI. Retrieved from [Link]

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  • A Guide to Oxidative Stress Markers. (2024, October 17). Biocompare. Retrieved from [Link]

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  • HPLC Methods for analysis of Biphenyl. (n.d.). HELIX Chromatography. Retrieved from [Link]

  • Biomarker Qualification at the European Medicines Agency: A Review of Biomarker Qualification Procedures From 2008 to 2020. (n.d.). PMC - PubMed Central. Retrieved from [Link]

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  • Measurement and Clinical Significance of Lipid Peroxidation as a Biomarker of Oxidative Stress: Oxidative Stress in Diabetes, Atherosclerosis, and Chronic Inflammation. (n.d.). PMC. Retrieved from [Link]

  • Biomarkers and Mechanisms of Oxidative Stress—Last 20 Years of Research with an Emphasis on Kidney Damage and Renal Transplantation. (n.d.). MDPI. Retrieved from [Link]

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A Senior Application Scientist's Guide to Comparative Docking Studies of [1,1'-Biphenyl]-4-propanal

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Rationale and Objectives

In the landscape of modern drug discovery, the journey from a promising chemical scaffold to a viable therapeutic candidate is both complex and resource-intensive. The [1,1'-biphenyl] moiety is a privileged scaffold, appearing in numerous compounds with demonstrated biological activity, including anti-inflammatory and anti-cancer properties.[1][2] Our focus here is on a novel derivative, [1,1'-Biphenyl]-4-propanal (hereafter referred to as BPP), a molecule whose therapeutic potential remains largely unexplored. The presence of the flexible propanal group attached to the rigid biphenyl core presents an intriguing structural motif for probing the binding pockets of various protein targets.

This guide provides a comprehensive framework for conducting a comparative molecular docking study of BPP. Our objective is to computationally evaluate its binding affinity and interaction patterns against a panel of therapeutically relevant protein targets and to benchmark its performance against established drugs. As Senior Application Scientists, we emphasize not just the procedural steps but the underlying scientific rationale—the "why" behind the "how"—to ensure the resulting data is both robust and meaningful. This document is designed for researchers, scientists, and drug development professionals seeking to leverage in-silico techniques for preliminary drug screening and lead identification.

Part 1: Strategic Selection of Target Proteins

The choice of protein targets is paramount and must be guided by the structural features of the ligand. The biphenyl core of BPP suggests potential interactions with targets known to bind non-steroidal anti-inflammatory drugs (NSAIDs) and other biphenyl-containing therapeutics. We have selected three distinct, high-impact targets from different disease areas to build a comprehensive interaction profile for BPP.

  • Cyclooxygenase-2 (COX-2) - The Inflammation Target : COX-2 is an inducible enzyme that plays a pivotal role in the inflammatory cascade by synthesizing prostaglandins.[3] Many selective COX-2 inhibitors, such as Celecoxib, feature a diaryl heterocycle structure, making the biphenyl scaffold of BPP a relevant candidate for investigation.[4][5]

  • B-cell lymphoma 2 (Bcl-2) - The Cancer Target : The Bcl-2 family of proteins are central regulators of apoptosis (programmed cell death). Overexpression of anti-apoptotic proteins like Bcl-2 is a hallmark of many cancers.[6] The discovery of small molecules that inhibit the protein-protein interaction (PPI) between Bcl-2 and pro-apoptotic proteins has been a major breakthrough, and several of these inhibitors contain biphenyl motifs to mimic key amino acid interactions.[7]

  • Beta-secretase 1 (BACE1) - The Neurodegeneration Target : BACE1 is a primary therapeutic target for Alzheimer's disease, as it initiates the cleavage of the amyloid precursor protein (APP), leading to the formation of amyloid-beta (Aβ) plaques.[8][9] The active site of BACE1 is a well-defined cleft that accommodates molecules with aromatic features, making it a plausible target for BPP.

For our comparative analysis, we will benchmark BPP against the following well-established inhibitors:

  • Celecoxib: A potent and selective COX-2 inhibitor.[10]

  • Venetoclax (ABT-199): An FDA-approved Bcl-2 inhibitor.

  • A Known BACE1 Inhibitor: A representative small molecule inhibitor with a co-crystallized structure available in the Protein Data Bank (PDB) for validation purposes.

Part 2: The Self-Validating Molecular Docking Workflow

Methodological rigor is the bedrock of trustworthy computational results. The following protocol is designed as a self-validating system, incorporating a crucial re-docking step to confirm the accuracy of the docking parameters before proceeding with the novel ligand. Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of the association.[11][12]

Experimental Protocol: Step-by-Step Methodology

Step 1: Preparation of Protein Structures

  • Acquisition: Obtain the 3D crystal structures of the target proteins from the Protein Data Bank (PDB) (e.g., COX-2 complexed with Celecoxib, Bcl-2 with Venetoclax, BACE1 with its inhibitor).

  • Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and any ions not critical for binding or structural integrity.[13]

  • Protonation and Repair: Add polar hydrogen atoms and assign appropriate protonation states for amino acid residues at a physiological pH (7.4). Correct any missing side chains or atoms using protein preparation tools (e.g., Schrödinger's Protein Preparation Wizard, UCSF Chimera).

  • Energy Minimization: Perform a constrained energy minimization of the protein structure to relieve any steric clashes, typically using a force field like OPLS3e or AMBER.

Step 2: Preparation of Ligand Structures

  • Structure Generation: Generate the 3D structure of [1,1'-Biphenyl]-4-propanal (BPP) using a molecular builder (e.g., ChemDraw, Avogadro).

  • Known Inhibitors: Extract the known inhibitors (Celecoxib, etc.) from their co-crystallized PDB files to serve as positive controls.

  • Ionization and Tautomerization: Generate possible ionization states and tautomers for all ligands at physiological pH.

  • Energy Minimization: Minimize the energy of each ligand structure to obtain a stable, low-energy conformation.

Step 3: Docking Protocol Validation (The Trustworthiness Pillar) Causality: Before docking an unknown ligand, you must prove that your chosen docking parameters can accurately reproduce a known binding pose. This step validates the entire protocol.[14][15]

  • Re-docking: Take the known inhibitor that was extracted from the crystal structure and dock it back into the active site of its corresponding protein.

  • RMSD Calculation: Superimpose the lowest-energy docked pose of the known inhibitor onto its original, co-crystallized pose. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms.

  • Validation Criteria: An RMSD value of less than 2.0 Å is considered an excellent result and validates that the docking software and parameters are reliable for this specific target.[14][16]

Step 4: Molecular Docking Simulation

  • Grid Generation: Define the active site by generating a docking grid box centered on the position of the co-crystallized ligand. The box should be large enough to allow the ligand rotational and translational freedom.

  • Execution: Perform the docking simulation using a validated software package like AutoDock, Glide, or MOE.[17][18] We recommend a Lamarckian Genetic Algorithm for a robust search.[13] Generate a set number of binding poses (e.g., 10-20) for each ligand.

  • Scoring: The software will rank the generated poses using a scoring function, which estimates the binding free energy (ΔG), typically expressed in kcal/mol. More negative scores indicate stronger predicted binding affinity.

Step 5: Post-Docking Analysis

  • Binding Pose Analysis: Visually inspect the top-ranked poses for BPP and the known inhibitors. Analyze the key molecular interactions (hydrogen bonds, hydrophobic interactions, π-π stacking) with the active site residues.

  • Comparative Analysis: Compare the binding score and interaction patterns of BPP with those of the respective known inhibitor for each target.

Visualization of the Docking Workflow

G cluster_prep 1. Preparation Stage cluster_val 2. Validation Stage cluster_dock 3. Docking Stage cluster_analysis 4. Analysis Stage p_prep Protein Preparation (PDB -> Clean -> Protonate -> Minimize) redock Re-dock Known Ligand p_prep->redock grid Grid Box Generation p_prep->grid l_prep Ligand Preparation (2D -> 3D -> Ionize -> Minimize) l_prep->redock Known Ligand dock_bpp Dock BPP & Comparators l_prep->dock_bpp BPP & Comparators rmsd Calculate RMSD redock->rmsd val_check RMSD < 2.0 Å? rmsd->val_check val_check->grid Yes (Validated) grid->dock_bpp score Analyze Scores & Poses dock_bpp->score compare Comparative Analysis score->compare

Caption: A self-validating workflow for molecular docking.

Contextual Signaling Pathway: Arachidonic Acid Metabolism

To appreciate the significance of the COX-2 target, understanding its place in the inflammatory pathway is essential.

G cluster_cox Cyclooxygenase (COX) Pathway cluster_lox Lipoxygenase (LOX) Pathway membrane Cell Membrane Phospholipids pla2 PLA2 aa Arachidonic Acid pla2->aa releases cox COX-1 / COX-2 aa->cox lox 5-LOX aa->lox pgs Prostaglandins cox->pgs inflammation Inflammation, Pain, Fever pgs->inflammation bpp_cox BPP / Celecoxib (Target of this study) bpp_cox->cox inhibits lts Leukotrienes lox->lts inflammation2 Inflammation, Allergy lts->inflammation2

Sources

Safety Operating Guide

Proper Disposal Procedures for [1,1'-Biphenyl]-4-propanal

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity & Hazard Profile

Before initiating disposal, you must validate the chemical identity to ensure compatibility with waste streams. [1,1'-Biphenyl]-4-propanal is an aromatic aldehyde.[1] Its biphenyl substructure dictates its high aquatic toxicity, while the aldehyde functional group dictates its chemical reactivity.

Critical Data for Waste Labeling:

ParameterSpecificationOperational Implication
Chemical Name 3-([1,1'-Biphenyl]-4-yl)propanalUse this full IUPAC name on waste tags.[1][2]
CAS Number 75677-09-7 Required for regulatory tracking (RCRA/EPA).[1][2]
Molecular Formula C₁₅H₁₄OHigh carbon content; suitable for high-BTU incineration.[1][2]
Physical State Solid (low melting) or viscous liquidDo not dispose of as "solid trash" even if crystallized.[2]
Primary Hazards Aquatic Toxicity (H400/H410) Skin/Eye Irritant (H315/H319)NEVER pour down the drain.[2] Strict sewer prohibition.[1][3]
Reactivity Reducing AgentEXPLOSION RISK if mixed with strong oxidizers (e.g., Nitric Acid).[2]

The Core Directive: Why Specific Protocols Matter

The "Why" Behind the Procedure: Disposal is not merely "throwing away"; it is the final step of the chemical lifecycle. For [1,1'-Biphenyl]-4-propanal, two specific risks dictate the protocol:

  • Ecological Bioaccumulation: The biphenyl moiety is lipophilic and persistent.[1] If this enters the water table (via sink disposal), it bioaccumulates in aquatic life, leading to severe regulatory fines and environmental damage.

  • Autoxidation Risks: Aldehydes oxidize in air to form carboxylic acids (in this case, 3-(4-biphenylyl)propanoic acid).[1] In older containers, this process can generate heat or pressure. You must verify the container's integrity before sealing it for transport.

Step-by-Step Disposal Protocol

Phase 1: Pre-Disposal Assessment (The Self-Validating Step)

Before moving the container, perform this visual check:

  • Check for Crystallization: If the liquid has turned into a solid mass or has white crystals around the cap, autoxidation has occurred. The chemical is now likely acidic.

  • Action: If crystals are present, treat the waste as Corrosive (Acidic) in addition to Toxic.

Phase 2: Segregation (The "Do Not Mix" Rule)

Segregation is the primary defense against spontaneous combustion in waste drums.

  • Incompatible: Do NOT place in a waste container with Oxidizers (Nitric acid, Peroxides, Permanganates). The aldehyde acts as a reducing agent; mixing generates exothermic runaway.

  • Compatible: Can be co-packed with other non-halogenated organic solvents (e.g., Acetone, Hexane, Ethyl Acetate) unless your facility requires specific aldehyde separation.

Phase 3: Containerization & Packaging[1]
  • Primary Vessel: Use a screw-top glass bottle or High-Density Polyethylene (HDPE) container.[1]

    • Expert Tip: Avoid metal cans if the substance has oxidized, as the resulting acid may corrode the metal.

  • Headspace: Leave at least 10% headspace in the bottle to allow for thermal expansion during transport.

  • Secondary Containment: Place the primary vessel in a polyethylene tray or bucket during transit to the central waste accumulation area.

Phase 4: Labeling

Your label must be legally defensible.[1] Do not use abbreviations.

  • Constituents: Write "3-([1,1'-Biphenyl]-4-yl)propanal" (95%+)

  • Hazard Checkboxes: Mark [x] Toxic, [x] Irritant.[4]

Visual Workflow: Decision Logic

This diagram illustrates the decision-making process for disposing of [1,1'-Biphenyl]-4-propanal, ensuring no critical safety checks are missed.

DisposalWorkflow Start Waste Generation: [1,1'-Biphenyl]-4-propanal Assessment Phase 1: Visual Assessment (Is it old/crystallized?) Start->Assessment Decision State Check Assessment->Decision LiquidPath Liquid/Pure Form Decision->LiquidPath Clear Liquid SolidPath Solid/Oxidized Form (Contains Carboxylic Acid) Decision->SolidPath Crystals/Solids Segregation Phase 2: Segregation NO OXIDIZERS (Nitric Acid, Peroxides) LiquidPath->Segregation SolidPath->Segregation Treat as Acidic Container Phase 3: Containerization Glass or HDPE Bottle (Leave 10% Headspace) Segregation->Container Labeling Phase 4: Labeling Name: 3-([1,1'-Biphenyl]-4-yl)propanal Hazards: Toxic, Irritant Container->Labeling Pickup Final Step: EHS Pickup (High-BTU Incineration) Labeling->Pickup

Figure 1: Decision logic for the safe disposal of biphenyl-aldehydes, emphasizing the segregation of oxidizers and assessment of oxidation state.[1]

Emergency Spill Management

If a container breaks in the lab, follow this immediate protocol. Do not use water, as this spreads the hydrophobic chemical.

StepActionMechanism/Reasoning
1. Evacuate Clear the immediate area (10 ft radius).Aldehyde vapors are respiratory irritants (H335).[1][2][4]
2. PPE Up Wear nitrile gloves and safety goggles.[1][2]Prevent skin absorption and eye damage.[2][5]
3. Contain Ring the spill with vermiculite or sand .[2]Create a dike to prevent spread under cabinets.[1][2]
4. Absorb Cover the spill with an inert absorbent (e.g., clay, kitty litter).[2]Do NOT use paper towels (combustible surface area increase).[1][2]
5. Collect Scoop into a wide-mouth jar and label as "Debris from Aldehyde Spill."[1][2]Segregate from regular trash.[1][2][6]

References

  • National Center for Biotechnology Information (NCBI). (2023).[1] PubChem Compound Summary for CID 107622: 3-(4-Biphenylyl)propanal.[1] Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2023).[1] Substance Information: 3-p-tolylpropionaldehyde (Analogue Structure Data).[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (2012).[1] Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). (2023).[1] Resource Conservation and Recovery Act (RCRA) Regulations.[1] Retrieved from [Link][1]

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×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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[1,1'-Biphenyl]-4-propanal
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.